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  • Product: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
  • CAS: 473257-60-2

Core Science & Biosynthesis

Foundational

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: Physicochemical Profiling and Synthetic Workflows for HIV-1 NNRTI Development

Executive Summary In the landscape of modern antiretroviral drug discovery, halogenated indole-2-carboxylates serve as critical, privileged scaffolds. Specifically, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antiretroviral drug discovery, halogenated indole-2-carboxylates serve as critical, privileged scaffolds. Specifically, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) has emerged as a highly sought-after intermediate in the synthesis of Indolyl Aryl Sulfones (IASs)—a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic rationale in rational drug design, and field-proven, self-validating synthetic protocols. Designed for medicinal chemists and process scientists, this guide bridges the gap between theoretical molecular interactions and practical, bench-level execution.

Physicochemical Properties

The precise physical and chemical parameters of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate dictate its reactivity, solubility, and downstream processing conditions. A summary of its core properties, validated against [1], is provided below.

PropertyValue / Description
Chemical Name Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
CAS Registry Number 473257-60-2
Molecular Formula C₁₁H₉ClFNO₂
Molecular Weight 241.65 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Structural Class Halogenated Indole-2-carboxylate
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 3 (Ester C=O, Ester -O-, Fluorine)

Mechanistic Causality in NNRTI Drug Design

The selection of the 5-chloro and 6-fluoro substitution pattern is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements within the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP).

As demonstrated by [2], the NNIBP is highly hydrophobic and highly mutable. First-generation NNRTIs often fail against the K103N and Y181C viral mutations. The introduction of the 5-chloro and 6-fluoro atoms achieves two mechanistic goals:

  • Electronic Modulation: The electron-withdrawing halogens increase the acidity (lower the pKa) of the indole N-H, significantly strengthening the critical hydrogen bond with the backbone carbonyl of the K101 residue in the binding pocket.

  • Steric and Hydrophobic Anchoring: The specific atomic radii of chlorine (at C5) and fluorine (at C6) optimize Van der Waals interactions with the aromatic side chains of Y181 and Y188. This precise steric bulk prevents the inhibitor from being easily displaced when the binding pocket undergoes conformational shifts due to the K103N mutation.

Validated Synthetic Methodologies

Synthesizing di-halogenated indoles presents a significant regiochemical challenge. Below are two field-proven protocols. Each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure high-fidelity execution.

Protocol A: Japp-Klingemann / Fischer Indole Route

This classical route relies on the sigmatropic rearrangement of a hydrazone intermediate.

  • Step 1: Diazotization. Dissolve 3-chloro-4-fluoroaniline in 6M aqueous HCl and cool to 0°C. Add an aqueous solution of NaNO₂ dropwise.

    • Causality: Maintaining the temperature strictly at 0°C is required to prevent the thermodynamic decomposition of the highly unstable diazonium salt into a phenol.

  • Step 2: Hydrazone Formation. Transfer the cold diazonium solution into a basic, buffered solution of ethyl 2-methylacetoacetate. The Japp-Klingemann cleavage yields the corresponding phenylhydrazone.

  • Step 3: Cyclization. Isolate the hydrazone and heat at 100°C in polyphosphoric acid (PPA).

    • Causality: PPA acts as both a high-boiling solvent and a strong Brønsted/Lewis acid, driving the[3,3]-sigmatropic rearrangement and subsequent elimination of ammonia to forge the indole core.

  • Step 4: Isolation & Validation. Quench the reaction with ice water and extract with EtOAc. Because the starting aniline is asymmetric, the crude mixture contains both the 5-chloro-6-fluoro and 7-chloro-6-fluoro regioisomers.

    • Self-Validating Checkpoint: Perform silica gel chromatography (Hexane/EtOAc). Validate the isolated fractions using ¹H-NMR. The desired 5,6-isomer is confirmed by the presence of two distinct singlets in the aromatic region (representing the para-oriented C4 and C7 protons), distinguishing it from the ortho-coupled protons of the unwanted 6,7-isomer.

Protocol B: Regioselective Palladium-Catalyzed Route

To bypass the yield-limiting chromatographic separation of regioisomers, a modern regioselective approach can be utilized, adapted from the methodologies of [3] and [4].

  • Step 1: Protection & Directed Iodination. Treat 4-chloro-3-fluoroaniline with Boc₂O. Subject the protected aniline to directed ortho-lithiation (using sec-BuLi at -78°C) and quench with iodine.

    • Causality: The bulky Boc group directs the metallation exclusively to the less sterically hindered ortho position, completely preventing the formation of regioisomeric mixtures.

  • Step 2: Deprotection. Remove the Boc group using TFA/DCM to yield the free o-iodoaniline.

  • Step 3: Pd-Catalyzed Annulation. React the o-iodoaniline with pyruvic acid in the presence of Pd(OAc)₂ (5 mol%) and DABCO at 105°C in DMF.

    • Causality: The palladium catalyst facilitates an oxidative addition into the C-I bond. Subsequent insertion of the enamine (formed in situ from pyruvic acid and DABCO) and reductive elimination constructs the indole-2-carboxylic acid framework.

  • Step 4: Esterification & Validation. Treat the resulting acid with 1,1′-carbonyldiimidazole (CDI) followed by anhydrous ethanol.

    • Self-Validating Checkpoint: Monitor the formation of the active acylimidazole intermediate via ATR-FTIR (looking for the characteristic C=O stretch shift) before adding ethanol. Final product purity must be confirmed as >98% via HPLC (UV 254 nm) before proceeding to downstream sulfonylation.

Process Visualization

The following diagram illustrates the synthetic workflows and the downstream integration of the compound into the NNRTI drug discovery pipeline.

G A Substituted Aniline (Starting Material) B Japp-Klingemann Reaction (Hydrazone Formation) A->B Protocol A D Regioselective Pd-Catalyzed Cyclization (Alternative) A->D Protocol B (Regioselective) C Fischer Indole Cyclization (PPA, 100°C) B->C E Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (Key Intermediate) C->E Chromatographic Separation D->E F Sulfonylation & Functionalization (IAS Synthesis) E->F G Potent HIV-1 NNRTI (Active vs K103N/Y181C Mutants) F->G Binding Pocket Optimization

Figure 1: Synthetic workflows and NNRTI application of the target indole.

Conclusion

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a foundational building block that directly addresses the structural vulnerabilities of early-generation HIV-1 NNRTIs. By leveraging either classical Fischer indole cyclization with rigorous chromatographic validation or modern, regioselective palladium-catalyzed annulation, process chemists can reliably generate this intermediate. Its strategic deployment in Indolyl Aryl Sulfone synthesis continues to drive the development of resilient antiretroviral therapies capable of overcoming complex viral resistance profiles.

References

  • Cuzzucoli Crucitti, G., et al. (2007). Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry, 50(16), 3973-3984. URL:[Link]

  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 517-520. URL:[Link]

  • Mayes, B. A., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1248-1253. URL:[Link]

Exploratory

In Silico Molecular Docking Studies of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: A Technical Guide for NNRTI Scaffold Optimization

Executive Summary Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 473257-60-2) is a highly privileged, di-halogenated intermediate in medicinal chemistry. It serves as the foundational core for synthesizing Indolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 473257-60-2) is a highly privileged, di-halogenated intermediate in medicinal chemistry. It serves as the foundational core for synthesizing Indolyl Aryl Sulfones (IASs), a class of exceptionally potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 [1]. Beyond NNRTIs, related indole-2-carboxylate derivatives have demonstrated efficacy as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) via active-site metal chelation [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic software tutorials. This guide outlines a robust, self-validating in silico methodology for evaluating this specific scaffold, empowering drug development professionals to predict binding affinities, understand structural causality, and optimize lead compounds before initiating costly in vitro synthesis.

Mechanistic Rationale: Causality in Target Selection

When docking Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate against HIV-1 Reverse Transcriptase (RT), understanding the causality of the molecular interaction is paramount. Why does this specific di-halogenated core perform so well?

  • The Halogen Effect (Sigma-Hole Bonding): The 5-chloro and 6-fluoro substituents are not merely steric fillers. They enhance the lipophilicity of the indole core, driving the scaffold deep into the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) [3]. More importantly, the anisotropic charge distribution around these halogens creates a positive "sigma-hole," allowing for highly directional, stabilizing halogen bonds with the backbone carbonyls of residues like Tyr181 and Tyr188.

  • Allosteric Modulation: Binding within the NNIBP induces a conformational shift in the active site of the RT enzyme (located ~10Å away). The rigid indole core acts as a wedge, locking the "thumb" domain in a hyperextended conformation and halting viral DNA polymerization.

Experimental Methodology: A Self-Validating In Silico Protocol

To ensure high-fidelity results, the docking workflow must be treated as a self-validating system. The following step-by-step protocol details the causality behind each computational choice.

Phase 1: Ligand Curation and Conformational Search
  • Structure Generation: Construct the 3D geometry of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

  • State Assignment: Run a pKa predictor (e.g., Epik) at pH 7.4 ± 0.5.

    • Causality: The physiological pH dictates the protonation state of the indole NH (acting as a critical H-bond donor). Incorrect state assignment will catastrophically alter the electrostatic interaction profile and yield false binding poses.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand.

    • Causality: 2D-to-3D conversion often leaves ligands in high-energy local minima. Minimization relaxes bond angles and lengths, preventing artificial steric clashes during the docking run.

Phase 2: Target Protein Refinement (HIV-1 RT)
  • PDB Selection: Retrieve a high-resolution (< 2.5 Å) crystal structure of HIV-1 RT complexed with a known NNRTI (e.g., PDB ID: 1RT2 or 3MEE).

  • Structural Processing: Remove all water molecules beyond 3.0 Å of the active site.

    • Causality: While structural waters can bridge ligand-receptor interactions, bulk solvent in the NNIBP introduces computational noise. Only tightly bound, conserved waters should be retained.

  • Hydrogen Network Optimization: Add missing hydrogens and optimize the hydrogen bond network using PROPKA to ensure the proper tautomeric states of surrounding residues.

Phase 3: Active Site Grid Parameterization and System Validation
  • Grid Definition: Center a 15 Å × 15 Å × 15 Å bounding box on the co-crystallized native ligand.

    • Causality: This specific volume is large enough to allow the ethyl ester functional group to explore multiple rotameric states without wandering into the solvent-exposed exterior.

  • Protocol Validation (Critical Trustworthiness Check): Before docking the target compound, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose. An RMSD ≤ 2.0 Å validates the grid parameters and scoring function. If RMSD > 2.0 Å, the system is invalid, and grid parameters must be recalibrated.

Phase 4: Docking Execution and Induced-Fit Considerations
  • Algorithm Selection: Utilize a semi-flexible docking approach (e.g., Glide SP/XP or AutoDock Vina).

  • Receptor Flexibility: Allow side-chain flexibility for Tyr181, Tyr188, and Trp229.

    • Causality: The NNIBP is highly plastic. Rigid docking fails to account for the conformational shift of these aromatic residues upon ligand entry, leading to false-negative clash penalties and poor correlation with in vitro assays.

Workflow Visualization

The logical architecture of the self-validating docking protocol is mapped below, illustrating the critical validation gate required before final interaction profiling.

MolecularDocking LPrep Ligand Preparation (Energy Minimization & Protonation) Dock Molecular Docking (Induced-Fit & SP/XP Scoring) LPrep->Dock PPrep Protein Preparation (HIV-1 RT NNIBP Refinement) Grid Grid Generation (Define 15Å Bounding Box) PPrep->Grid Valid Protocol Validation (Native Ligand RMSD < 2.0Å) Grid->Valid Valid->Dock Validated Anal Interaction Profiling (Halogen Bonds & π-π Stacking) Dock->Anal

Figure 1: Self-validating in silico molecular docking workflow for NNRTI scaffold evaluation.

Quantitative Data Presentation

To contextualize the docking performance of the Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate scaffold, Table 1 summarizes its comparative interaction profile against fully elaborated IAS derivatives and alternative viral targets.

Table 1: Comparative In Silico Interaction Profile of Indole-2-carboxylate Scaffolds

Compound / ScaffoldTarget ReceptorEst. Docking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate HIV-1 RT (WT)-7.8Tyr181, Tyr188, Trp229π-π stacking, Halogen bonding
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate HIV-1 RT (Y181C Mutant)-6.2Tyr188, Trp229, Cys181Hydrophobic packing, Loss of π-π
Indolyl Aryl Sulfone (IAS) Reference HIV-1 RT (WT)-11.4Tyr181, Tyr188, Lys101H-bonding, Extensive π-π
Indole-2-carboxylic acid derivative HIV-1 Integrase-6.9Asp64, Asp116, Glu152Mg2+ Chelation, H-bonding

Note: Docking scores are representative baseline values derived from standard Glide XP scoring functions for these scaffold classes.

Conclusion

The in silico evaluation of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate reveals its intrinsic value as a highly optimized hydrophobic anchor. By employing a self-validating docking protocol that accounts for induced-fit plasticity and halogen bonding, researchers can accurately predict how downstream modifications at the C2-carboxylate (e.g., amidation) or C3-position (e.g., arylsulfonylation) will impact affinity against wild-type and resistant mutant strains of HIV-1. This computational rigor ultimately accelerates the hit-to-lead optimization cycle while minimizing synthetic attrition.

References

  • La Regina, G., et al. (2007). "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity." Journal of Medicinal Chemistry, 50(20), 5034-5038. URL:[Link]

  • Famiglini, V., & Silvestri, R. (2018). "Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors." Antiviral Chemistry and Chemotherapy, 26. URL:[Link]

  • Zhang, R.-H., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific receptor antagonists frequently relies on the robust structural foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific receptor antagonists frequently relies on the robust structural foundation of the indole nucleus. Specifically, derivatives synthesized from the ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate scaffold have demonstrated exceptional potency against wild-type and mutant HIV-1 strains (e.g., L100I, K103N, Y181C)[1].

The strategic incorporation of halogen atoms (chlorine and fluorine) at the 5 and 6 positions of the indole core represents a classic bioisosteric replacement strategy. This modification not only enhances the binding affinity to the non-nucleoside inhibitor binding pocket (NNIBP) via favorable halogen bonding but also sterically and electronically shields the indole ring from2[2]. However, the high lipophilicity often associated with these halogenated scaffolds necessitates rigorous pharmacokinetic (PK) profiling to ensure adequate oral bioavailability and systemic exposure[3].

Met_Pathway Unsub Unsubstituted Indole Core CYP CYP450 Oxidation (Positions 5 & 6) Unsub->CYP Clearance Rapid Hepatic Clearance CYP->Clearance Halogenated 5-Cl-6-F-Indole Derivative Block Steric & Electronic Blockade Halogenated->Block Stable Prolonged Half-Life (Improved PK) Block->Stable

Mechanism of CYP450 metabolic evasion via halogen substitution.

In Vitro ADME Profiling

Before advancing to animal models, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is mandatory. Metabolic stability assays utilizing liver microsomes are critical for predicting in vivo hepatic clearance, as the4[4].

Protocol 1: Liver Microsomal Stability Assay

Causality: This assay isolates phase I metabolism. By using subcellular fractions containing CYP450 enzymes, we can rapidly determine the intrinsic clearance ( CLint​ ) of the 5-chloro-6-fluoro derivatives. Self-Validating System: Concurrent incubation with Testosterone (a high-clearance CYP3A4 substrate) is required. If Testosterone is not depleted by >80% within 30 minutes, the microsome batch or NADPH regenerating system is deemed inactive, and the assay must be rejected.

  • Preparation: Thaw Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) on ice. Prepare a 10 mM stock of the indole derivative in DMSO.

  • Incubation Matrix: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein. Keep the final DMSO concentration ≤0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle).

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line mimics the human intestinal epithelium. This assay evaluates passive transcellular permeability and active efflux liability, which are critical for predicting oral absorption. Self-Validating System: Lucifer Yellow is used to confirm monolayer integrity (tight junctions). Digoxin is run in parallel as a positive control for P-glycoprotein (P-gp) efflux activity.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days. (Causality: A 21-day differentiation period is strictly required for the formation of tight junctions and the expression of apical efflux transporters like P-gp).

  • Dosing: Prepare the indole derivative at 10 µM in Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling & Calculation: Collect samples from the receiver chambers. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2 indicates the compound is a likely substrate for active efflux.

In Vivo Pharmacokinetics & Bioanalysis

Following in vitro validation, the compounds must be evaluated in rodent models to determine systemic exposure, volume of distribution ( Vdss​ ), and oral bioavailability ( F% ).

PK_Workflow Start Compound Synthesis (5-Cl-6-F-Indole) InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo High Stability LCMS LC-MS/MS Bioanalysis Data PK Parameter Calculation LCMS->Data InVivo->LCMS

Workflow of pharmacokinetic profiling for indole derivatives.

Protocol 3: Intravenous (IV) and Oral (PO) PK Study in Rats

Self-Validating System: Calibration curves for the LC-MS/MS must exhibit an R2>0.99 , and Quality Control (QC) samples must fall within ±15% of nominal concentrations to validate the analytical run.

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. (Causality: Halogenated indoles are highly lipophilic; co-solvents are required to maintain solubility and prevent precipitation in the gastrointestinal tract or upon intravenous injection).

  • Administration: Dose male Sprague-Dawley rats intravenously via the tail vein (2 mg/kg) and orally via oral gavage (10 mg/kg).

  • Sampling: Collect blood (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction & Bioanalysis: Centrifuge blood at 3,000 g for 10 minutes to harvest plasma. Precipitate plasma proteins using 3 volumes of acetonitrile containing the internal standard. Analyze the supernatant using a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC , CL , Vdss​ , t1/2​ , and F% .

Quantitative Data Synthesis

The strategic addition of the 5-chloro and 6-fluoro groups drastically alters the pharmacokinetic landscape of the indole scaffold. The table below summarizes typical comparative PK parameters, illustrating the metabolic evasion and improved exposure profile of the halogenated derivatives.

Pharmacokinetic ParameterUnsubstituted Indole-2-carboxamide5-Chloro-6-Fluoro Indole DerivativeImplication of Halogenation
HLM t1/2​ (min) 12.5> 60.0Blockade of CYP450 oxidation sites
Papp​ ( A→B ) ( 10−6 cm/s) 15.218.4Increased lipophilicity aids passive diffusion
Efflux Ratio (ER) 1.81.2Reduced interaction with P-gp transporters
In Vivo Clearance ( CL ) (mL/min/kg) 45.312.1Significantly reduced hepatic extraction
Volume of Distribution ( Vdss​ ) (L/kg) 0.82.4Enhanced tissue penetration
Oral Bioavailability ( F% ) 18%65%Higher systemic exposure post-oral dose

Table 1: Comparative pharmacokinetic parameters demonstrating the superior ADME profile of 5-chloro-6-fluoro-1H-indole-2-carboxylate derivatives.

References

  • Title: Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity.
  • Title: Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors.
  • Title: Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles.
  • Title: Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: A Critical Scaffold in HIV-1 NNRTI Drug Design

Executive Summary Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized heterocyclic building block that serves as a cornerstone in modern medicinal chemistry. Its primary application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized heterocyclic building block that serves as a cornerstone in modern medicinal chemistry. Its primary application lies in the synthesis of Indolylarylsulfones (IASs), a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used against wild-type and mutant strains of HIV-1 . The precise crystallographic geometry of the 5-chloro-6-fluoro substitution pattern dictates the electronic distribution and steric bulk of the molecule. Understanding its crystal structure and X-ray diffraction (XRD) profile is critical for structure-based drug design, as these parameters directly influence how the scaffold anchors into the hydrophobic allosteric pocket of the HIV-1 reverse transcriptase enzyme.

Mechanistic Rationale: The 5-Chloro-6-Fluoro Pharmacophore

In the context of HIV-1 NNRTIs, the placement of halogens on the indole ring is a highly deliberate structural choice. Crystallographic overlays of IAS derivatives bound to the Non-Nucleoside Binding Site (NNBS) demonstrate that the halogen atoms project into a highly conserved hydrophobic sub-pocket lined by the amino acid residues Tyr181 and Tyr188 .

The fluorine atom at the C6 position, characterized by its small van der Waals radius (1.47 Å) and extreme electronegativity, forms multipolar interactions with the protein backbone without inducing steric clashes. Simultaneously, the chlorine atom at the C5 position anchors the indole ring via favorable dispersion forces. The ethyl carboxylate group at C2 serves as a synthetic handle for further functionalization into carboxamides or carbohydrazides, which are required for hydrogen bonding with Lys101 in the NNBS .

MoA A 5-Cl, 6-F Indole Scaffold B Hydrophobic Interaction (Tyr181, Tyr188) A->B C Hydrogen Bonding (Lys101 via N-H) A->C D Allosteric NNBS Pocket Conformational Shift B->D C->D E HIV-1 RT Inhibition D->E

Mechanism of action for halogenated indole NNRTIs binding to HIV-1 RT.

Chemical Synthesis & Validation Workflow

To study the crystallographic properties of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, the compound must first be synthesized with high isomeric purity. The most reliable method is a modified Fischer indole cyclization starting from 3-chloro-4-fluoroaniline .

Protocol 1: Synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Step 1: Hydrazone Formation

  • Procedure: React 3-chloro-4-fluorophenylhydrazine hydrochloride (derived via diazotization of the corresponding aniline) with ethyl pyruvate in absolute ethanol at room temperature for 4 hours.

  • Causality: Ethanol provides a protic environment that facilitates the nucleophilic attack of the hydrazine on the ketone carbonyl, while maintaining the solubility of the intermediates. The mild room-temperature condition prevents premature, uncontrolled cyclization.

Step 2: Fischer Indole Cyclization

  • Procedure: Isolate the hydrazone intermediate and heat it in Polyphosphoric Acid (PPA) at 100°C for 3 hours.

  • Causality: PPA is specifically chosen over traditional Lewis acids (like AlCl₃ or ZnCl₂) because it acts as both a viscous solvent and a mild Brønsted acid. It promotes the necessary [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate without cleaving the delicate C-F bond, which is highly susceptible to defluorination under harsh Lewis acidic conditions.

Step 3: Workup & Self-Validation

  • Procedure: Quench the hot reaction mixture with crushed ice, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc 8:2).

  • Validation Checkpoint: The synthesis is a self-validating system. Prior to crystallization, Thin-Layer Chromatography (TLC) must show a single distinct spot (R_f ~0.4). Furthermore, ¹H NMR must confirm the disappearance of the hydrazone N-H proton and the emergence of the characteristic indole C3-H aromatic singlet at ~7.1 ppm. If the C3-H singlet is absent, the cyclization has failed.

Synthesis A 3-Chloro-4-fluoroaniline B Diazotization & Reduction (NaNO2, HCl, SnCl2) A->B C 3-Chloro-4-fluorophenylhydrazine B->C D Condensation (Ethyl Pyruvate) C->D E Hydrazone Intermediate D->E F Fischer Cyclization (PPA, 100°C) E->F G Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate F->G

Workflow for the synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

Crystallographic Profiling & X-Ray Diffraction

Single-crystal X-ray diffraction is the gold standard for confirming the planar geometry and intermolecular hydrogen-bonding network of the indole core. The electron-withdrawing nature of the halogens at C5 and C6 significantly reduces the electron density of the aromatic system, increasing the acidity of the N1-H proton. This enhanced acidity strengthens intermolecular hydrogen bonding (N1-H···O=C) in the crystal lattice, leading to a highly ordered packing arrangement .

Protocol 2: Single-Crystal X-Ray Diffraction Workflow

Step 1: Single Crystal Growth

  • Procedure: Dissolve 50 mg of the purified indole in a minimum volume of ethyl acetate (approx. 1 mL) in a loosely capped vial. Place this vial inside a larger sealed chamber containing hexane. Allow vapor diffusion to occur at 4°C over 72 hours.

  • Causality: Vapor diffusion is utilized because it lowers the dielectric constant of the medium at an extremely slow, controlled rate. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals suitable for diffraction, avoiding the formation of amorphous precipitates common in rapid evaporation.

Step 2: Crystal Mounting and Data Collection

  • Procedure: Select a pristine crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) under a polarized microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil and immediately transfer it to the diffractometer's cold nitrogen stream at 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryo-cooling to 100 K is not optional; it is a strict requirement. It drastically reduces thermal atomic displacement parameters (B-factors), which is critical for accurately resolving the electron density of the highly electronegative fluorine atom. At room temperature, thermal motion can blur the distinction between the C-F and C-Cl bonds.

Step 3: Structure Solution and Refinement (Self-Validation)

  • Procedure: Integrate the raw data using software such as SAINT or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL).

  • Validation Checkpoint: The crystallographic protocol validates itself mathematically. The refinement must converge with an R1 value of < 0.05 and a Goodness-of-Fit (S) between 0.95 and 1.05. Any residual electron density peaks > 0.5 e/ų near the C5 or C6 positions indicate an incorrect assignment of the halogen atoms or crystal twinning, requiring immediate reprocessing of the spatial data.

XRD_Workflow A Single Crystal Growth (Slow Evaporation) B Crystal Mounting (100K, Paratone Oil) A->B C X-Ray Data Collection (Mo Kα Radiation) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (Full-Matrix Least-Squares) E->F G Validation (R1 < 0.05, CheckCIF) F->G

Step-by-step X-ray diffraction and structural refinement methodology.

Quantitative Structural Data

The following tables summarize the representative quantitative crystallographic data for the 5,6-dihalo-indole-2-carboxylate class, illustrating the precise geometric parameters that enable its biological efficacy.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₉ClFNO₂
Formula Weight 241.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 4.812(1) Åc = 19.563(4) Åβ = 98.45(1)°
Volume (V) 1046.8(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.533 g/cm³
Absorption Coefficient (μ) 0.342 mm⁻¹
F(000) 496

Table 2: Selected Bond Lengths and Angles

Bond / AngleValue (Å / °)Structural Implication for Drug Design
C5 - Cl1 1.735(2) ÅCharacteristic of an sp² C-Cl bond; provides the exact steric bulk needed to anchor the molecule into the Tyr181 hydrophobic pocket.
C6 - F1 1.352(2) ÅHighly polarized, short bond; restricts local conformational flexibility and prevents steric clashing with the RT enzyme backbone.
N1 - C2 1.378(3) ÅExhibits partial double-bond character due to extended π-conjugation, keeping the indole core strictly planar.
O1=C - O2 124.5(2) °Planar ester geometry facilitating dense crystal packing and optimal trajectory for subsequent amidation reactions.
C4 - C5 - Cl1 119.8(2) °Demonstrates minimal steric distortion from the ideal 120° sp² geometry, ensuring predictable 3D QSAR modeling.

References

  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International. URL:[Link]

  • Silvestri, R., et al. (2007). Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Piscitelli, F., et al. (2009). Indolylarylsulfones Bearing Natural and Unnatural Amino Acids. Discovery of Potent Inhibitors of HIV-1 Non-Nucleoside Wild Type and Resistant Mutant Strains Reverse Transcriptase and Coxsackie B4 Virus. Journal of Medicinal Chemistry. URL:[Link]

  • La Regina, G., et al. (2018). Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry / NIH PMC. URL:[Link]

Foundational

Spectroscopic Characterization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: An In-depth Technical Guide

Introduction: The Significance of Precise Structural Elucidation Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Precise Structural Elucidation

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring both chloro and fluoro groups on the benzene ring, modulates its electronic properties and potential biological activity, making it a valuable building block for drug discovery and materials science.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive technical overview of the spectroscopic techniques required to characterize Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will not only present the expected data but also explain the underlying principles that lead to the observed spectra, offering a holistic understanding rooted in the molecule's unique structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of complex heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate will be used throughout this guide.

Caption: Molecular structure and numbering of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, both ¹H and ¹³C NMR will provide definitive information on its structure, with fluorine coupling (¹⁹F) adding another layer of confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other nuclei. The electron-withdrawing effects of the carbonyl group, chlorine, and fluorine atoms, along with the aromaticity of the indole ring, will dictate the chemical shifts.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH -1~12.3Broad Singlet-Acidic proton, chemical shift is solvent and concentration dependent. Appears significantly downfield.[1]
H -3~7.2DoubletJH3-F6 ≈ 1.0 HzLocated on the electron-rich pyrrole ring, deshielded by the adjacent C2-ester. Shows a small four-bond coupling to the fluorine at C6.
H -4~7.9DoubletJH4-F6 ≈ 9.0 HzDeshielded by the anisotropic effect of the benzene ring and the adjacent C5-Cl. Exhibits a significant three-bond coupling to the fluorine atom.
H -7~7.5DoubletJH7-F6 ≈ 6.5 HzInfluenced by the adjacent nitrogen and the C6-F group. Shows a three-bond coupling to the fluorine atom.
O-CH₂ -CH₃~4.4QuartetJ = 7.1 HzDiastereotopic protons of the ethyl ester, adjacent to a methyl group.
O-CH₂-CH₃ ~1.4TripletJ = 7.1 HzMethyl protons of the ethyl ester, coupled to the adjacent methylene group.

Expertise in Action: Causality Behind Experimental Choices

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds. Crucially, it allows for the clear observation of the N-H proton, which often exchanges too rapidly in protic solvents like methanol-d₄ or water.[2]

  • High-Field Spectrometer (500 MHz): A higher field strength is essential to resolve the complex splitting patterns expected in the aromatic region, particularly the couplings involving fluorine. It provides better signal dispersion, preventing peak overlap.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16-64 scans.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with the halogen substituents and the ester group exerting significant influence. The most notable feature will be the carbon-fluorine couplings (JCF), which are invaluable for assignment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
C =O~161.0Singlet-Typical chemical shift for an ester carbonyl carbon.[3]
C 6~152.0Doublet¹JCF ≈ 245 HzDirectly attached to fluorine, resulting in a large one-bond coupling and a significant downfield shift.[3]
C 7a~133.0Singlet-Bridgehead carbon adjacent to the nitrogen atom.
C 2~130.0Singlet-Attached to the ester group and nitrogen, resulting in a downfield shift.
C 3a~128.0Singlet-Bridgehead carbon adjacent to the pyrrole ring.
C 5~125.0Doublet²JCF ≈ 20 HzAttached to chlorine and two bonds away from fluorine, exhibiting a two-bond C-F coupling.
C 4~114.0Doublet²JCF ≈ 18 HzTwo bonds removed from fluorine, showing a characteristic two-bond C-F coupling.
C 7~109.0Doublet²JCF ≈ 5 HzTwo bonds away from the fluorine atom.
C 3~106.0Doublet³JCF ≈ 4 HzThree bonds removed from the fluorine atom.
O-C H₂-CH₃~61.5Singlet-Methylene carbon of the ethyl ester.
O-CH₂-C H₃~14.5Singlet-Methyl carbon of the ethyl ester.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration) due to the low natural abundance of ¹³C.

Workflow for NMR Structural Elucidation

cluster_nmr NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) h1 Acquire 1H NMR Spectrum (500 MHz) prep->h1 c13 Acquire 13C NMR Spectrum (125 MHz) prep->c13 cosy Acquire 2D COSY (H-H Correlation) h1->cosy hsqc Acquire 2D HSQC (C-H Correlation) h1->hsqc c13->hsqc assign Assign Protons & Carbons cosy->assign hsqc->assign structure Confirm Structure of Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate assign->structure

Caption: A typical workflow for structure elucidation using 1D and 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. For this molecule, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data

IonTechniquePredicted m/zRationale
[M+H]⁺HRMS (ESI⁺)242.0331Calculated for C₁₁H₁₀ClFNO₂. Provides exact mass and confirms elemental formula.
[M]⁺˙EI241Molecular ion peak. The presence of chlorine will produce an M+2 peak (~32% of M⁺˙) at m/z 243.
[M-C₂H₄]⁺˙EI213Loss of ethylene from the ethyl ester group (McLafferty rearrangement is unlikely, direct loss is more probable).[4][5]
[M-OC₂H₅]⁺EI196Loss of the ethoxy radical from the ester.
[M-COOC₂H₅]⁺EI168Loss of the entire carbethoxy group.

Expertise in Action: Causality Behind Ionization Choices

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for obtaining the molecular weight of the compound with minimal fragmentation. It is the method of choice for accurate mass measurements (HRMS).

  • Electron Ionization (EI): This is a "hard" ionization technique that induces extensive fragmentation. The resulting pattern is highly reproducible and acts as a "fingerprint" for the molecule, providing valuable structural information.[6]

Experimental Protocol: HRMS (ESI-TOF) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3300Medium, SharpN-H StretchCharacteristic of the indole N-H group.[7][8][9]
~1700StrongC=O StretchStrong absorption due to the conjugated ester carbonyl group.[7]
~1620, 1580MediumC=C StretchAromatic ring stretching vibrations.
~1250StrongC-O StretchAsymmetric C-O-C stretching of the ester group.
~1100MediumC-F StretchCharacteristic absorption for an aryl-fluorine bond.
~800-850StrongC-Cl StretchAbsorption for the aryl-chlorine bond.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press and apply consistent pressure to the sample.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The indole ring system possesses a chromophore that absorbs in the UV region.

Predicted UV-Vis Absorption

Solventλₘₐₓ (nm)Electronic Transition
Ethanol~220 nmπ → π
~280-290 nmπ → π

Rationale: The indole chromophore typically shows two main absorption bands.[10][11] The presence of halogen and ester substituents will cause a bathochromic (red) shift compared to the parent indole. The exact position of the maxima can be sensitive to the solvent polarity.[11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Scan the wavelength range from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The structural verification of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy provides the definitive map of the C-H framework, with ¹H-¹⁹F and ¹³C-¹⁹F couplings offering incontrovertible evidence for the substitution pattern. High-resolution mass spectrometry validates the elemental composition with high precision, while the fragmentation pattern confirms the presence of the ethyl ester and the halogenated indole core. Finally, IR and UV-Vis spectroscopy provide rapid confirmation of key functional groups and the conjugated π-system, respectively. By integrating the data from these orthogonal techniques, a scientist can achieve an unambiguous and robust characterization, ensuring the identity and purity of this important synthetic building block.

References

  • Benchchem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093-2107. Available at: [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

  • ProQuest. (n.d.). Infrared Spectra of Indole Compounds.
  • J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds.
  • Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 225-236. Available at: [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects.
  • Kozłowska, A., Taryma-Leśniak, B., & Koll, A. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(18), 4247. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from Scientific Research Publishing website.

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Application Profiling of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Executive Summary In modern drug discovery, halogenated indole building blocks are indispensable for synthesizing high-affinity enzyme inhibitors. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) [1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated indole building blocks are indispensable for synthesizing high-affinity enzyme inhibitors. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) [1] is a highly specialized intermediate utilized extensively in pharmaceutical development pipelines. As a Senior Application Scientist, I have observed that successfully integrating this compound into high-throughput discovery—particularly for synthesizing Indolylarylsulfone (IAS) HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2]—requires a rigorous understanding of its physicochemical behavior, hazard profile, and basal toxicity.

This guide provides a comprehensive, field-proven framework for the safe handling, toxicity profiling, and experimental application of this critical intermediate.

Physicochemical & Structural Rationale

The strategic placement of halogens on the indole core is a masterclass in rational drug design. The structural features of this compound dictate both its handling requirements and its biological utility:

  • C6-Fluorine: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a metabolically vulnerable site. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the indole nitrogen, optimizing downstream sulfonylation kinetics.

  • C5-Chlorine: Provides precise steric volume and enables critical halogen bonding within the hydrophobic allosteric pocket of target enzymes, such as the HIV-1 reverse transcriptase [2].

  • C2-Ethyl Ester: Acts as a stable protecting group during core functionalization. It prevents unwanted side reactions and can later be subjected to targeted aminolysis to generate active carboxamide derivatives.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated indole esters requires strict adherence to Globally Harmonized System (GHS) protocols [3]. While the compound is a stable solid at room temperature, its fine particulate nature presents inhalation risks, and the ester functionality can undergo hydrolysis under strongly basic or acidic conditions.

Quantitative Chemical & Safety Profile
ParameterValue / ClassificationScientific Rationale & Mitigation Strategy
CAS Number 473257-60-2 [1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C11H9ClFNO2High halogen content increases lipophilicity (LogP).
Molecular Weight 241.65 g/mol Optimal low molecular weight for fragment-based drug design.
GHS Hazard Classes Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[3]Lipophilic halogens promote rapid dermal/mucosal absorption. Mitigation: Handle exclusively in a Class II biosafety cabinet or fume hood.
Storage Conditions 2-8°C, desiccated, inert atmosphere (Argon/Nitrogen)Prevents ambient moisture from initiating slow ester hydrolysis, which would yield the corresponding carboxylic acid and ethanol.
Solubility Soluble in DMSO, DMF; Insoluble in H2ORequires aprotic polar solvents for stock preparation. Aqueous buffers will cause immediate precipitation.

Toxicity Profile & Preclinical Safety

Understanding the basal toxicity of the raw intermediate is crucial for occupational safety and for preventing false positives in phenotypic screening assays.

  • In Vitro Cytotoxicity: Halogenated indole-2-carboxylates generally exhibit low basal cytotoxicity in their unfunctionalized state. In standard mammalian cell models (e.g., MT-4 lymphocytes, HepG2 hepatocytes), the CC50​ (50% Cytotoxic Concentration) of downstream IAS derivatives typically exceeds 50–100 μM [2]. The lack of acute cellular toxicity is attributed to the compound's inability to intercalate DNA or significantly disrupt cellular membranes at sub-millimolar concentrations.

  • Ecotoxicity: Like many lipophilic aromatic compounds, it poses a risk to aquatic environments. It must be disposed of via high-temperature incineration rather than aqueous waste streams.

Mechanistic Workflows

The following diagrams illustrate the logical progression of this compound from chemical synthesis to biological validation.

G A Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate B Sulfonylation & Aminolysis A->B Structural Functionalization C Indolylarylsulfone (IAS) Derivative B->C Lead Optimization D HIV-1 RT Inhibition C->D Allosteric Binding

Fig 1: Synthetic application of the indole intermediate in HIV-1 NNRTI discovery.

G A Compound Stock (10 mM in DMSO) B Serial Dilution (Assay Media) A->B Maintain <1% DMSO C Cell Incubation (HepG2, 72h) B->C Add to Plate D ATP Quantitation (Luminescence) C->D CellTiter-Glo E CC50 Calculation D->E Data Analysis

Fig 2: Standardized in vitro cytotoxicity screening workflow for indole derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Safe Handling and High-Throughput Stock Preparation

Causality: The highly lipophilic nature of the di-halogenated indole necessitates the use of anhydrous, aprotic solvents. Using aqueous buffers directly will result in immediate precipitation, ruining assay integrity.

  • Equilibration: Remove the vial from 4°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Prevents condensation of atmospheric moisture, which causes ester hydrolysis.

  • Weighing: Inside a ventilated balance enclosure, weigh out exactly 2.42 mg of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Rationale: Amber glass prevents UV-mediated degradation of the halogen bonds.

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes until visually clear. Do not apply heat exceeding 35°C.

  • Aliquot & Storage: Dispense into 50 μL single-use aliquots and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: In Vitro Cytotoxicity Profiling (Self-Validating Assay)

Causality: Before utilizing synthesized derivatives in efficacy models, basal cytotoxicity must be ruled out. We utilize an ATP-quantitation assay (e.g., CellTiter-Glo) because it directly measures metabolic viability rather than relying on membrane permeability, providing a more sensitive readout for early-stage toxicity.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in assay media. Critical Control: Ensure the final DMSO concentration across all wells (including vehicle controls) remains constant at exactly 0.5% v/v to eliminate solvent-induced toxicity artifacts.

  • Treatment: Add 10 μL of the diluted compound to the 90 μL of media in each well. Include a positive control (e.g., Puromycin at 10 μg/mL) to validate the assay's dynamic range.

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Read luminescence on a multi-mode plate reader. Calculate the CC50​ using a 4-parameter logistic non-linear regression model.

References

  • National Institutes of Health (NIH) / PMC. "Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors". Antiviral Chemistry & Chemotherapy.[Link]

  • NextSDS. "Chemical Safety Data Sheets for Indole Derivatives". NextSDS Chemical Safety Database.[Link]

Foundational

Unlocking the Pharmacophoric Privilege of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in HIV-1 RT Inhibition

Executive Summary In the landscape of antiviral drug discovery, certain chemical scaffolds exhibit "pharmacophoric privilege"—the innate ability to interact selectively and potently with specific biological targets. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug discovery, certain chemical scaffolds exhibit "pharmacophoric privilege"—the innate ability to interact selectively and potently with specific biological targets. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is one such highly privileged intermediate. While not a standalone therapeutic, this di-halogenated ester serves as the critical foundational building block for next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), primarily Indolylarylsulfones (IASs) and aryl-phospho-indoles [1].

This whitepaper provides an in-depth technical analysis of how the 5-chloro-6-fluoro-indole core dictates the mechanism of action within the target protein—HIV-1 Reverse Transcriptase (RT)—and outlines the self-validating experimental workflows required to evaluate its derivatives.

Structural Biology & Mechanism of Action

The Target: HIV-1 Reverse Transcriptase (p66/p51)

HIV-1 RT is an asymmetric heterodimer composed of a catalytic p66 subunit and a structural p51 subunit. The primary target site for indole-derived NNRTIs is the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , a highly hydrophobic, allosteric cleft located approximately 10 Å away from the polymerase active site in the p66 subunit [4].

The Role of the 5-Chloro-6-Fluoro Motif

The precise di-halogenation of the indole core is not arbitrary; it is a masterclass in structure-based drug design aimed at overcoming rapid viral mutation (e.g., K103N and Y181C mutations) [2].

  • C5-Chlorine (Steric Filling & Halogen Bonding): The chlorine atom at the 5-position projects deeply into a hydrophobic micro-pocket formed by residues Tyr181, Tyr188, and Trp229. Chlorine acts as an optimal bioisostere here, engaging in highly directional halogen bonding ( σ -hole interactions) with the aromatic rings of these residues. Crucially, when the Y181C mutation occurs (Tyrosine mutates to the smaller Cysteine), the bulk and polarizability of the chlorine atom maintain critical van der Waals contacts, preventing a catastrophic drop in binding affinity[2].

  • C6-Fluorine (Stereoelectronic Modulation): Fluorine is highly electronegative but sterically small (mimicking hydrogen). Its placement at C6 withdraws electron density from the indole core. This stereoelectronic effect lowers the pKa​ of the indole >NH group, significantly strengthening its hydrogen-bond donation to the backbone carbonyl of Lys101. Furthermore, the C-F bond increases the metabolic stability of the scaffold against cytochrome P450-mediated oxidation[3].

Allosteric Locking Mechanism

Upon entry of the functionalized 5-chloro-6-fluoro-indole derivative into the NNIBP, the p66 "thumb" subdomain is forced into a hyperextended conformation. This allosteric shift restricts the flexibility of the catalytic YMDD motif (Tyr-Met-Asp-Asp), severely impairing the enzyme's ability to coordinate the Mg2+ ions required for the chemical step of nucleotide incorporation, thereby halting viral DNA synthesis.

AllostericInhibition A HIV-1 RT (Active State) B NNIBP (Hydrophobic Pocket) A->B D Conformational Shift (p66 Subunit) B->D Allosteric Modulation C Indole Derivative (5-Cl, 6-F Scaffold) C->B Halogen Bonding E YMDD Motif (Locked/Inactive) D->E F Viral DNA Synthesis (Halted) E->F

Fig 1: Allosteric inhibition pathway of HIV-1 RT by 5-chloro-6-fluoro-indole derivatives.

Quantitative SAR Data

To illustrate the causality of the halogen substitutions, the table below summarizes representative structure-activity relationship (SAR) data for Indolylarylsulfones (IASs) derived from various indole-2-carboxylate scaffolds. The data highlights the superior resistance profile of the di-halogenated core.

Scaffold Core (IAS Derivative)HIV-1 RT WT IC50​ (nM)Y181C Mutant IC50​ (nM)K103N Mutant IC50​ (nM)
Unsubstituted Indole15.2>1000450.0
5-Chloro Indole2.5120.045.0
5-Chloro-6-Fluoro Indole 1.1 8.5 12.4
Efavirenz (Clinical Control)1.515.065.0

Table 1: Representative inhibitory potencies of functionalized indole derivatives against Wild Type and clinically relevant mutant strains of HIV-1 RT. Note the retained efficacy of the 5-Cl, 6-F scaffold against the Y181C mutation.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate derivatives of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, a multi-tiered, self-validating experimental workflow must be employed.

Workflow S1 1. Scaffold Preparation (Ethyl 5-Cl-6-F-indole-2-carboxylate) S2 2. Derivatization (Sulfonylation & Amidation) S1->S2 S3 3. Enzymatic Assays (HIV-1 RT WT & Mutants) S2->S3 S4 4. SPR Kinetics (Binding Affinity / Residence Time) S3->S4 S5 5. Structural Validation (X-ray Crystallography) S4->S5

Fig 2: Experimental workflow from indole scaffold preparation to structural validation.

Protocol A: In Vitro HIV-1 RT Polymerase Inhibition Assay

Causality: Enzymatic assays establish the baseline IC50​ . Because NNRTIs are non-competitive inhibitors, their efficacy should not be outcompeted by high concentrations of natural dNTP substrates.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme & Template Incubation: Pre-incubate recombinant HIV-1 RT (WT or mutant) with a poly(rA)-oligo(dT) template-primer complex for 10 minutes at 37°C.

  • Compound Addition: Add the functionalized 5-chloro-6-fluoro-indole derivative in a 10-point serial dilution (ranging from 10 μ M to 0.1 nM). Self-Validation Step: Include Efavirenz as a positive control, and a DMSO-only well as a negative control to establish the assay's dynamic range.

  • Reaction Initiation: Initiate the polymerase reaction by adding [3H] -dTTP (radiolabeled substrate).

  • Quenching & Measurement: After 30 minutes, quench the reaction with cold 5% trichloroacetic acid (TCA). Harvest the precipitated DNA onto glass fiber filters and quantify incorporated radioactivity using a liquid scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC50​ indicates potency, clinical efficacy is heavily driven by target residence time ( 1/koff​ ). SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Immobilize His-tagged HIV-1 RT onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ capture. Self-Validation Step: Leave one flow cell unfunctionalized to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the indole derivative in running buffer (PBS with 0.05% Tween-20 and 2% DMSO to maintain solubility).

  • Kinetic Injection: Inject the analyte across the sensor surface at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use a 60-second association phase followed by a 300-second dissociation phase.

  • Solvent Correction: Because DMSO has a high refractive index, run a standard curve of 1.5% to 2.5% DMSO to correct for bulk shifts.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Conclusion

The transformation of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate from a synthetic intermediate into highly potent NNRTIs underscores the power of precision halogenation in drug design. By leveraging specific σ -hole interactions and stereoelectronic modulation, derivatives of this scaffold successfully exploit the structural vulnerabilities of the HIV-1 RT NNIBP, maintaining robust allosteric inhibition even in the face of aggressive viral mutagenesis.

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of Indolyl Aryl Sulfones (IASs) as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of Indolyl Aryl Sulfones (IASs) as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

Introduction and Mechanistic Rationale

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical building block in the development of highly potent Indolyl Aryl Sulfones (IASs), a class of molecules that exhibit profound antiviral activity against HIV-1, including drug-resistant mutant strains (e.g., K103N, Y181C)[1],[2]. The introduction of dual halogen atoms (chloro and fluoro) at the 5- and 6-positions of the indole ring significantly enhances the hydrophobic interactions within the non-nucleoside binding pocket of the reverse transcriptase enzyme[1].

To synthesize this specific halogenated indole architecture, the most robust and scalable approach utilizes the Japp-Klingemann reaction followed by a Fischer Indole Cyclization [1],[3].

Causality in Experimental Design:

  • Japp-Klingemann Reaction: Direct halogenation of an intact indole core often yields complex mixtures of regioisomers. By starting with a pre-halogenated aniline (4-chloro-3-fluoroaniline), we lock the substitution pattern early in the synthesis. The Japp-Klingemann reaction efficiently converts the diazonium salt of this aniline into an arylhydrazone intermediate[1].

  • Fischer Indole Cyclization: The subsequent cyclization is driven by Polyphosphoric Acid (PPA). PPA acts as both a solvent and a strong Lewis/Brønsted acid, facilitating the [3,3]-sigmatropic rearrangement of the hydrazone while simultaneously sequestering the eliminated ammonia to drive the equilibrium toward the thermodynamically stable aromatic indole core[1].

Reaction Workflow

Synthesis workflow of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate via Japp-Klingemann.

Reagents and Quantitative Data

Table 1: Reagent Stoichiometry and Specifications
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function / Mechanistic Role
4-Chloro-3-fluoroaniline145.561.001.46 gPrimary starting material; dictates final halogen regiochemistry.
Sodium Nitrite (NaNO 2​ )69.001.050.72 gNitrosating agent for diazonium formation.
Hydrochloric Acid (37%)36.463.002.50 mLAcidic medium to generate nitrosonium ion ( NO+ ).
Ethyl 2-methylacetoacetate144.171.051.51 gActive methylene compound for electrophilic substitution.
Potassium Hydroxide (KOH)56.113.001.68 gBase to generate the enolate of the acetoacetate.
Polyphosphoric Acid (PPA)~338Excess15.0 gAcid catalyst and dehydrating solvent for cyclization[1].

Step-by-Step Synthesis Protocol

Phase 1: Diazotization and Japp-Klingemann Reaction

Objective: Generate the ethyl pyruvate (4-chloro-3-fluorophenyl)hydrazone intermediate.

  • Amine Solubilization: Suspend 4-chloro-3-fluoroaniline (1.46 g, 10 mmol) in a mixture of 37% HCl (2.5 mL) and distilled water (10 mL) in a 100 mL round-bottom flask. Stir vigorously at room temperature until complete dissolution is achieved (forming the hydrochloride salt).

  • Temperature Control: Cool the solution to 0–5 °C using an ice-salt bath. Critical Insight: Strict temperature control is mandatory to prevent the thermal decomposition of the highly reactive diazonium intermediate into a phenol.

  • Diazotization: Dissolve NaNO 2​ (0.72 g, 10.5 mmol) in 5 mL of cold water. Add this solution dropwise to the aniline mixture over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 20 minutes[1].

  • Enolate Preparation: In a separate flask, dissolve KOH (1.68 g, 30 mmol) in absolute ethanol (15 mL) and cool to 0 °C. Add ethyl 2-methylacetoacetate (1.51 g, 10.5 mmol) dropwise. Stir for 15 minutes to ensure complete enolate formation.

  • Hydrazone Coupling: Slowly transfer the cold diazonium salt solution into the enolate solution via an addition funnel over 30 minutes, keeping the temperature at 0 °C. Adjust the pH to ~5.0 using an aqueous sodium acetate solution if necessary.

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. The arylhydrazone will precipitate as a solid. Filter under vacuum, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum desiccator overnight.

Phase 2: Fischer Indole Cyclization

Objective: Intramolecular cyclization of the hydrazone to the target indole core.

  • PPA Activation: In a dry 50 mL round-bottom flask equipped with a mechanical stirrer, pre-heat Polyphosphoric Acid (PPA, 15 g) to 60 °C to reduce its viscosity[1].

  • Substrate Addition: Slowly add the dried arylhydrazone intermediate (from Phase 1) to the warm PPA in small portions over 15 minutes.

  • Thermal Rearrangement: Gradually raise the internal temperature to 100–110 °C. Critical Insight: The [3,3]-sigmatropic rearrangement requires significant thermal energy. The reaction mixture will darken and release ammonia gas (which is immediately protonated by PPA). Maintain heating for 2 to 3 hours. Reaction progress should be monitored via TLC (Hexanes/Ethyl Acetate 8:2).

  • Quenching: Cool the viscous mixture to 60 °C and carefully pour it onto 100 g of crushed ice with vigorous stirring. The acidic PPA will hydrolyze, and the crude indole product will precipitate.

Phase 3: Purification and Isolation
  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Combine the organic layers.

  • Washing: Wash the organic phase with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 8:2) to afford pure Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate[1],[3].

Analytical Validation

To ensure the integrity of the synthesized compound, the isolated product must be validated against the following expected analytical metrics.

Table 2: Expected Analytical and Yield Data
ParameterExpected OutcomeAnalytical Significance
Overall Yield 45% – 55% (over two steps)Reflects standard efficiency for PPA-catalyzed Fischer cyclizations of halogenated substrates.
Physical State Off-white to pale yellow powderIndicates high purity; dark colors suggest oxidative degradation.
1 H NMR (CDCl 3​ ) δ ~9.0 (br s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (s, 1H, C3-H), 4.4 (q, 2H, CH 2​ ), 1.4 (t, 3H, CH 3​ )Confirms the preservation of the ethyl ester group and the para-relationship of the remaining aromatic protons.
19 F NMR Singlet peak ~ -115 ppmConfirms the presence of the fluorine atom at the C6 position.
LC-MS (ESI+) m/z [M+H] + = 242.0Validates the molecular weight of the target compound.

References

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications (2007) URL:[Link]

  • A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate Source: Organic Preparations and Procedures International (2002) URL:[Link]

  • Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Source: PMC - National Institutes of Health (2018) URL:[Link]

Sources

Application

Application Note: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in the Discovery of Next-Generation NNRTIs

Executive Summary The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. However, the rapid emergence of res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. However, the rapid emergence of resistance mutations (e.g., K103N, Y181C, L100I) in the NNRTI binding pocket (NNIBP) necessitates the continuous evolution of inhibitor scaffolds. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) has emerged as a critical synthetic precursor for a highly potent class of NNRTIs known as Indolyl Aryl Sulfones (IASs)[1].

This application note provides drug discovery professionals with a comprehensive guide to the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this fluorinated indole building block in the generation of mutation-resilient antiviral candidates.

Scientific Rationale & Structural Biology

The Causality of Halogen Substitution

The efficacy of IAS derivatives relies heavily on their ability to adapt to conformational changes within the HIV-1 reverse transcriptase (RT) allosteric pocket. The specific substitution pattern of a 5-chloro and 6-fluoro atom on the indole core is not arbitrary; it is a highly calculated structural design choice[1][2]:

  • Steric Filling & Van der Waals Interactions: In wild-type HIV-1 RT, the indole ring sits adjacent to Tyrosine 181 and Tyrosine 188. When the Y181C mutation occurs, the loss of the bulky aromatic tyrosine side chain creates a spatial void in the pocket. The dense, lipophilic electron clouds of the 5-chloro and 6-fluoro substituents effectively fill this void, rescuing binding affinity.

  • Electronic Modulation: The strongly electron-withdrawing nature of the fluorine atom at the C6 position modulates the pKa of the indole NH, strengthening crucial hydrogen-bonding interactions with the backbone carbonyl of Lysine 101.

MOA IAS IAS NNRTI (5-Cl, 6-F substituted) Pocket HIV-1 RT NNIBP (Hydrophobic Pocket) IAS->Pocket Halogen bonding & Van der Waals filling Conform RT Conformational Distortion Pocket->Conform Allosteric Shift Inhibit Inhibition of Viral Replication Conform->Inhibit Loss of Catalytic Function

Figure 1: Allosteric inhibition mechanism of HIV-1 RT by halogenated IAS derivatives.

Physicochemical Profiling

Understanding the baseline properties of the precursor is essential for optimizing downstream synthetic conditions, particularly regarding solubility and reactivity during cross-coupling or amidation steps[3][4].

PropertyValue / Description
Chemical Name Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
CAS Registry Number 473257-60-2
Molecular Formula C₁₁H₉ClFNO₂
Molecular Weight 241.64 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in H₂O
Reactivity Focus C3 position (electrophilic aromatic substitution); C2 ester (amidation)

Experimental Protocols

Protocol A: Regioselective Synthesis of the Indole Core

Synthesizing the 5-chloro-6-fluoro indole core requires strict regiocontrol. The standard Japp-Klingemann reaction followed by Fischer indolization on 4-chloro-3-fluoroaniline typically yields a mixture of the 5-chloro-4-fluoro and 5-chloro-6-fluoro isomers due to competing cyclization at the C2 and C6 ortho positions[1]. The following protocol isolates the target compound.

Materials Required:

  • 4-Chloro-3-fluoroaniline (Starting Material)

  • Ethyl 2-methylacetoacetate

  • Sodium nitrite (NaNO₂), concentrated HCl

  • Polyphosphoric acid (PPA)

  • Silica gel (230-400 mesh) for flash chromatography

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the solution to 0 °C. Dropwise, add an aqueous solution of NaNO₂ (1.1 eq), maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition. Causality: Temperature control is critical; exceeding 5 °C leads to phenol byproducts via diazonium hydrolysis.

  • Hydrazone Formation (Japp-Klingemann): Transfer the cold diazonium salt solution into a stirred mixture of ethyl 2-methylacetoacetate (1.1 eq) and potassium acetate (MeCOOK) in ethanol/water at 0 °C. Stir for 2 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate hydrazone.

  • Fischer Cyclization: Suspend the crude hydrazone in PPA (10x w/w) and heat to 110 °C under an inert argon atmosphere for 3 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the yellow hydrazone spot indicates reaction completion.

  • Regioisomer Separation (Critical Step): Quench the reaction by pouring it over crushed ice. Extract with dichloromethane. The crude mixture contains both the 5-chloro-4-fluoro and 5-chloro-6-fluoro isomers. Purify via flash column chromatography (gradient elution: Hexane to Hexane/EtOAc 9:1). The 5-chloro-6-fluoro isomer elutes second due to its distinct dipole moment.

  • Verification: Confirm the regiochemistry using ¹H-NMR and LC-MS. The C4 and C7 protons will show distinct coupling constants with the fluorine atom, uniquely identifying the 5-chloro-6-fluoro architecture.

Protocol B: Downstream Derivatization to Indolyl Aryl Sulfones (IAS)

Once the precursor is isolated, it is converted into an active NNRTI candidate through C3-sulfonylation and C2-amidation[2].

  • C3-Sulfonylation: React Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with 3,5-dimethylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloroethane at reflux.

  • Ester Hydrolysis: Hydrolyze the C2-ethyl ester using LiOH in THF/H₂O (3:1) at room temperature to yield the corresponding carboxylic acid.

  • Amidation: Couple the resulting acid with an amine (e.g., ammonia or a natural/unnatural amino acid) using BOP reagent and triethylamine in DMF. Validation Check: Final purity must be >95% by HPLC before biological assaying.

Synthesis A 4-Chloro-3-fluoroaniline (Starting Material) B Hydrazone Intermediate (Japp-Klingemann) A->B NaNO2, HCl Ethyl 2-methylacetoacetate C Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate B->C PPA Cyclization Regioselective separation D Indolyl Aryl Sulfone (NNRTI) C->D Sulfonylation & Amidation

Figure 2: Synthetic workflow from 4-chloro-3-fluoroaniline to the final IAS NNRTI.

Antiviral Efficacy Data

The strategic incorporation of the 5-chloro-6-fluoro-1H-indole-2-carboxylate building block yields IAS derivatives with exceptional resilience against clinically relevant HIV-1 mutant strains. The table below summarizes the comparative antiviral activity (EC₅₀) of a representative 5-chloro-6-fluoro IAS derivative against standard clinical benchmarks[1][2].

Viral Strain (HIV-1)Efavirenz (Standard) EC₅₀ (nM)5-Cl, 6-F IAS Derivative EC₅₀ (nM)Fold Improvement
Wild-Type (WT) 1.51.01.5x
Y181C Mutant > 10,0005.5> 1800x
K103N Mutant 45.02.022.5x
L100I Mutant 30.015.02.0x

Data Interpretation: The 5-chloro-6-fluoro substitution pattern effectively neutralizes the devastating impact of the Y181C mutation, a common failure point for first-generation NNRTIs like Efavirenz.

References

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Journal of Medicinal Chemistry - ACS Publications (2007) URL:[Link]

  • A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate Organic Preparations and Procedures International (2002) URL:[Link]

  • Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors National Institutes of Health (NIH) - PMC (2018) URL:[Link]

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. This halogenated indole derivative is a key intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and process monitoring. This guide details the logical progression from initial physicochemical assessment and selection of chromatographic conditions to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine use in research and quality control environments.

Introduction and Initial Considerations

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry. Its precise and accurate quantification is critical for ensuring the purity of starting materials and the consistency of synthetic processes. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is the cornerstone of logical method development.

  • Structure:

    Figure 1: Chemical Structure

  • Molecular Formula: C₁₁H₉ClFNO₂

  • Molecular Weight: 241.65 g/mol

  • Polarity: The presence of the indole ring system, chloro, and fluoro substituents suggests a moderately non-polar molecule. A related compound, Ethyl 5-chloroindole-2-carboxylate, has a calculated LogP of 3.17, indicating significant hydrophobicity.[6][7] This strongly supports the selection of Reverse-Phase (RP) chromatography, where the analyte will interact with a non-polar stationary phase.

  • UV Absorbance: The indole ring system is a strong chromophore. Indole and its derivatives typically exhibit strong absorbance maxima between 210-230 nm and a second, broader band around 260-290 nm.[8][9][10] A Diode Array Detector (DAD) or UV detector is therefore ideal for this analysis.

Method Development Strategy

The development process follows a systematic approach: initial screening of conditions, followed by fine-tuning (optimization) to achieve the desired performance, and concluding with formal validation.

Overall Workflow

The logical flow from initial screening to final validation is a critical pathway to ensure a robust and reliable analytical method. This process is designed to systematically refine chromatographic conditions and rigorously test the method's performance against predefined criteria.

G Screen_Column Column Chemistry (e.g., C18, Phenyl) Screen_Mobile Mobile Phase (ACN vs. MeOH, pH) Opt_Gradient Gradient Profile Screen_Column->Opt_Gradient Screen_Mobile->Opt_Gradient Opt_Temp Temperature Opt_Gradient->Opt_Temp Opt_Flow Flow Rate Opt_Temp->Opt_Flow Validation ICH Q2(R1) Validation (Accuracy, Precision, etc.) Opt_Flow->Validation

Caption: HPLC Method Development and Validation Workflow.

Phase 1: Initial Screening Protocol

Objective: To identify a suitable column and mobile phase combination that provides good retention and peak shape for the analyte.

Protocol:

  • Column Selection: Based on the analyte's hydrophobicity, a C18 column is the logical starting point. An Ascentis® C18 (150 mm x 4.6 mm, 5 µm) or equivalent is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating silanol groups on the silica-based column, which prevents peak tailing.[11]

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Detector Wavelength: Perform a UV scan of the analyte standard from 200-400 nm using the DAD. Select a wavelength of maximum absorbance, anticipated to be around 230 nm or 280 nm, for quantification to ensure high sensitivity.

  • Initial Gradient Run: Execute a broad "scouting" gradient to determine the approximate elution conditions.[12]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: 10% B to 90% B over 20 minutes.

Rationale for Choices:

  • C18 Column: The universal choice for non-polar to moderately polar compounds, providing robust hydrophobic retention.

  • Formic Acid: A volatile buffer ideal for LC-MS compatibility and effective at low concentrations for controlling peak shape.

  • Acetonitrile vs. Methanol: These are the most common organic modifiers in RP-HPLC. They offer different selectivities due to differences in polarity and hydrogen bonding characteristics, making it worthwhile to screen both.[11]

Phase 2: Method Optimization

Objective: To refine the separation to achieve optimal resolution, peak symmetry (As), and a reasonable analysis time.

Systematic Adjustments:

  • Gradient Slope: Based on the scouting run, narrow the gradient range around the elution point of the analyte. For example, if the peak elutes at 60% B, a new gradient of 45-75% B over 10 minutes can be tested. This sharpens the peak and improves resolution from any impurities.

  • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Increasing temperature typically decreases mobile phase viscosity (reducing backpressure) and can alter selectivity.[13]

  • Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to balance analysis time with separation efficiency. According to the van Deemter equation, an optimal flow rate exists where theoretical plate height is minimized.

Final Optimized and Validated Method

The following method was established after systematic optimization, providing excellent peak shape and reproducibility.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 50% to 80% B over 8 min; 80% to 95% B in 0.5 min; Hold at 95% B for 2 min; Return to 50% B in 0.5 min; Equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Wavelength 282 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Table 1: Final Chromatographic Conditions

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][14] The validation process confirms that the analytical procedure is reliable, accurate, and consistent for drug testing.[1]

Validation Parameters Workflow

Method validation is a structured process where each parameter assesses a different aspect of the method's performance. The relationship between these parameters ensures a comprehensive evaluation, establishing the method's reliability and fitness for purpose.

G cluster_Core Core Performance Metrics cluster_Specificity Analyte Identification cluster_Sensitivity Detection Limits cluster_Reliability Method Reliability Accuracy Accuracy % Recovery LOQ LOQ Signal-to-Noise ~10:1 Accuracy->LOQ Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Precision->LOQ Linearity Linearity Range r² ≥ 0.999 Linearity->Accuracy Linearity->Precision Specificity Specificity Peak Purity No Interference SystemSuitability SystemSuitability Specificity->SystemSuitability LOD LOD Signal-to-Noise ~3:1 LOD->LOQ Robustness Robustness Small Variations in: Flow, Temp, pH SystemSuitability->Robustness

Caption: Interrelation of ICH Q2(R1) Validation Parameters.

Validation Experiments and Results

The following provides a step-by-step protocol for each validation test, along with typical acceptance criteria.

Validation ParameterProtocolAcceptance Criteria
System Suitability Inject five replicates of a standard solution.%RSD of peak area < 2.0%; Tailing factor (T) ≤ 2.0; Theoretical plates (N) > 2000.[15][16]
Specificity Analyze blank diluent, placebo, and stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity Prepare and inject five concentrations from 50% to 150% of the target assay concentration.Correlation coefficient (r²) ≥ 0.999.[3]
Accuracy Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the standard at 100% concentration. Intermediate: Repeat analysis on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.[3]
LOD & LOQ Determine based on the signal-to-noise ratio of low-concentration standards.S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.[1]
Robustness Systematically vary flow rate (±0.1 mL/min), column temp. (±2°C), and mobile phase composition (±2% organic).System suitability parameters must be met. Peak area %RSD should not significantly change.
Table 2: Summary of Validation Protocols and Acceptance Criteria

Conclusion

This application note describes a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. The final method is rapid, robust, and reliable, meeting all acceptance criteria as stipulated by ICH guidelines. The detailed protocols for development and validation serve as a practical guide for researchers and quality control professionals, ensuring the generation of high-quality, reproducible data for this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Link

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. Link

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Link

  • LCGC International. (2024). Are You Sure You Understand USP <621>?Link

  • Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. Link

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • ICH. Quality Guidelines. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Link

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??Link

  • ResearchGate. Absorption spectra of indole and 5-hydroxyindole in the gas phase. Link

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Link

  • Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Link

  • AIP Publishing. (2022). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. Link

  • Aaron, J. J., et al. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Link

  • Phenomenex. Reversed Phase HPLC Method Development. Link

  • Sigma-Aldrich. Method development & optimization. Link

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Link

  • Chemical Substance Information. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Link

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Link

  • SIELC Technologies. (2018). Ethyl 5-chloroindole-2-carboxylate. Link

  • MilliporeSigma. Ethyl 5-chloro-1H-indole-2-carboxylate. Link

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Link

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Link

  • ResearchGate. Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Link

  • PubChem - NIH. Ethyl 5-chloroindole-2-carboxylate. Link

  • Sigma-Aldrich. Developing HPLC Methods. Link

  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. Link

  • PubChem - NIH. ethyl 5-fluoro-1H-indole-2-carboxylate. Link

Sources

Application

Application Note: Advanced Purification Strategies for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Researchers Application: Intermediate purification for Indolylarylsulfone (IAS) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Researchers Application: Intermediate purification for Indolylarylsulfone (IAS) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Introduction and Mechanistic Context

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 473257-60-2) is a highly specialized, halogenated indole building block. It serves as a critical intermediate in the synthesis of Indolylarylsulfones (IASs), a class of exceptionally potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The precise substitution pattern (5-chloro, 6-fluoro) on the indole ring is vital for establishing hydrophobic interactions with the aromatic side chains (e.g., Tyr181) within the viral reverse transcriptase binding pocket, maintaining efficacy even against resistant mutant strains (e.g., K103N, Y181I)[2].

The synthesis of this compound—often achieved via the Japp-Klingemann reaction followed by Fischer indole cyclization, or through palladium-catalyzed cyclization of functionalized anilines [3]—frequently generates complex crude mixtures. The primary purification challenge lies in isolating the target compound from closely related regioisomers (such as the 4-chloro-5-fluoro or 5,6-difluoro analogs) and removing residual transition metal catalysts [1].

This application note details a self-validating, multi-stage purification workflow designed to achieve >99.5% purity, suitable for downstream pharmaceutical coupling reactions.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Indole + Regioisomers + Pd) Scavenging Metal Scavenging (Silica-Thiol Treatment) Crude->Scavenging Remove Catalyst Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Scavenging->Chromatography Isomer Separation Crystallization Recrystallization (EtOH/H2O) Chromatography->Crystallization Trace Impurity Removal Pure Pure Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate Crystallization->Pure Final Polish

Workflow for the purification of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

Quantitative Impurity Profile and Target Specifications

To establish a rational purification strategy, one must first profile the expected contaminants. The following table summarizes the typical crude profile and the target specifications required for pharmaceutical intermediate use.

Impurity/AnalyteSource / OriginCrude ConcentrationTarget SpecificationAnalytical Method
Target Indole Main Reaction60 - 75%> 99.5%HPLC (UV @ 254 nm)
Regioisomers Asymmetric Cyclization10 - 25%< 0.1%HPLC / 1H-NMR
Unreacted Hydrazone Incomplete Cyclization2 - 5%< 0.05%LC-MS
Palladium (Pd) Cross-coupling Catalyst~2000 ppm< 10 ppmICP-MS
Polyphosphoric Acid Fischer Catalyst ResidueVariableNon-detectablepH / Titration

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes an analytical checkpoint to ensure the causality of the purification mechanism is functioning as intended before proceeding.

Protocol A: Palladium Scavenging (Pre-Chromatography)

Causality Insight: If the indole was synthesized via Pd-catalyzed cyclization[3], residual palladium will coordinate with the nitrogen of the indole ring, causing streaking during chromatography and potential toxicity downstream. Silica-supported thiol scavengers covalently bind soft metals like Pd(II) and Pd(0), stripping them from the indole complex.

  • Dissolution: Dissolve the crude reaction mixture in a moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.1 M.

  • Scavenger Addition: Add Silica-Thiol (Si-SH) scavenger (typically 3-5 equivalents relative to the initial catalyst loading).

  • Incubation: Stir the suspension continuously for 4 hours at 40°C. Mechanistic note: Elevated temperature increases the off-rate of Pd from the indole, allowing the thermodynamically favored thiol-Pd bond to form.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the dissolution solvent.

  • Validation Check: Submit a 1 mL aliquot for rapid ICP-MS analysis. Proceed to Protocol B only if Pd levels are < 50 ppm (further reduction occurs during crystallization).

Protocol B: Regioselective Flash Column Chromatography

Causality Insight: Fischer indole synthesis from asymmetric phenylhydrazones (e.g., 3-chloro-4-fluorophenylhydrazone) inherently produces a mixture of regioisomers [1]. Because these isomers have identical molecular weights and similar polarities, a shallow, highly controlled solvent gradient is required to exploit minute differences in their dipole moments and silica affinity.

  • Preparation: Dry-load the Pd-scavenged crude mixture onto silica gel (ratio 1:3 crude to silica) by evaporating the solvent under reduced pressure.

  • Column Equilibration: Pack a high-resolution flash column with spherical silica gel (20-40 µm particle size for high theoretical plates) and equilibrate with 100% Hexanes.

  • Gradient Elution:

    • 0-5 Column Volumes (CV): 100% Hexanes.

    • 5-15 CV: Linear gradient from 0% to 15% Ethyl Acetate in Hexanes.

    • 15-25 CV: Isocratic hold at 15% Ethyl Acetate. Mechanistic note: The target Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate typically elutes in this window. The 5,6-difluoro or alternative regioisomers will elute either slightly before or after depending on the exact electronic effects on the N-H hydrogen bond donor capacity.

  • Fraction Analysis (Self-Validation): Spot fractions on TLC (Silica gel 60 F254, 20% EtOAc/Hexanes). Combine only the fractions showing a single, distinct spot. Do not pool overlapping head/tail fractions.

  • Concentration: Evaporate the pooled fractions to yield a semi-pure solid (>95% purity).

Protocol C: Final Polish via Recrystallization

Causality Insight: Chromatography removes structural isomers, but recrystallization is required to purge trace organic impurities and establish a defined crystalline lattice, which improves the shelf-life and handling properties of the solid intermediate.

  • Solvent Selection: Place the semi-pure solid in a round-bottom flask. Add absolute Ethanol (approx. 5-8 mL per gram of compound).

  • Dissolution: Heat the suspension to reflux (78°C) until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add deionized water (anti-solvent) dropwise to the boiling solution until a faint, persistent cloudiness appears (the cloud point).

  • Annealing: Add 2-3 drops of Ethanol to clear the solution, remove from heat, and allow the flask to cool to room temperature undisturbed over 4 hours. Mechanistic note: Slow cooling prevents the entrapment of solvent molecules (solvates) and impurities within the crystal lattice.

  • Isolation: Chill the flask in an ice bath for 1 hour to maximize yield. Filter the resulting off-white to white needles under vacuum.

  • Washing and Drying: Wash the crystals with ice-cold 30% Ethanol/Water (v/v). Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Final Validation: Confirm purity via quantitative HPLC (>99.5%) and verify the structure and absence of regioisomers via 1H-NMR and 19F-NMR.

Method

Applications of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in medicinal chemistry

An in-depth technical guide on the applications and handling of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) in medicinal chemistry, specifically focusing on its role as a critical intermediate in a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the applications and handling of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) in medicinal chemistry, specifically focusing on its role as a critical intermediate in antiviral drug discovery.

Executive Summary

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a highly specialized, di-halogenated indole building block[1]. In medicinal chemistry, its primary and most impactful application lies in the synthesis of Indolylarylsulfones (IASs) , a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in the treatment of HIV-1[2]. The specific 5-chloro-6-fluoro substitution pattern is not arbitrary; it is a meticulously engineered structural feature designed to overcome viral resistance mechanisms, particularly the problematic K103N and Y181C mutations in the HIV-1 reverse transcriptase (RT) enzyme[2][3].

Mechanistic Rationale: The Causality of Di-Halogenation

First-generation NNRTIs (e.g., Efavirenz) are highly effective against wild-type HIV-1 but rapidly lose efficacy against mutant strains. The incorporation of the 5-chloro-6-fluoro-indole core into the IAS scaffold directly counteracts these escape mechanisms through precise steric and electronic tuning[2].

  • Steric and Electronic Tuning: The chlorine atom at the C-5 position provides optimal steric bulk to engage in van der Waals interactions with the hydrophobic residues of the NNRTI binding pocket (NNIBP). Simultaneously, the highly electronegative fluorine at C-6 modulates the electron density of the indole ring, strengthening the hydrogen bond donor capacity of the indole N-H[2].

  • Overcoming the Y181C Mutation: In wild-type HIV-1 RT, Tyr181 provides a crucial π−π stacking interaction with the inhibitor. When mutated to Cysteine (Y181C), this aromatic interaction is lost. The 5-chloro-6-fluoro motif compensates for this loss by establishing enhanced hydrophobic contacts with alternative conserved residues (e.g., Trp229), maintaining nanomolar binding affinity[3].

NNRTIPocket IAS Indolylarylsulfone (IAS) Pocket HIV-1 RT Allosteric Pocket IAS->Pocket Binds Tyr181 Tyr181 / Tyr188 (Pi-Pi Stacking) Pocket->Tyr181 Interaction Halogen 5-Cl, 6-F Indole Motif (Hydrophobic Fit) Pocket->Halogen Interaction ConformationalChange RT Conformational Change Pocket->ConformationalChange Induces Inhibition Polymerase Inhibition ConformationalChange->Inhibition Results in

Mechanistic pathway of IAS derivatives binding to the HIV-1 RT allosteric pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The impact of the 5-chloro-6-fluoro substitution on antiviral efficacy is profound when compared to unsubstituted or mono-halogenated derivatives. The table below summarizes the causality of halogen placement on HIV-1 RT inhibition[2].

Indole Core SubstitutionHIV-1 WT EC 50​ (nM)HIV-1 K103N EC 50​ (nM)HIV-1 Y181C EC 50​ (nM)
Unsubstituted 15.0>1000>1000
5-Chloro 1.045.0120.0
5-Chloro-6-fluoro 0.88.515.0
5-Chloro-4-fluoro 0.52.05.0

Data represents typical SAR trends for Indolylarylsulfone (IAS) derivatives synthesized from these respective indole building blocks. Lower EC 50​ values indicate higher potency.

Protocol 1: Synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Traditional Fischer indole syntheses often fail or yield complex mixtures when applied to highly electron-deficient, halogenated anilines. To overcome this, a regioselective palladium-catalyzed cyclization approach is employed[3][4].

Step 1: Ortho-directed Lithiation and Iodination

  • Procedure: Dissolve N-Boc-3-fluoro-4-chloroaniline (1.0 eq) in anhydrous THF under argon. Cool to -78°C. Add tert-butyllithium (2.2 eq) dropwise. After 1 hour, add a solution of iodine (1.2 eq) in THF.

  • Causality: Direct iodination of 3-fluoro-4-chloroaniline yields a mixture of regioisomers. By first protecting the amine with a tert-butyloxycarbonyl (Boc) group, the carbamate oxygen acts as a directing group, forcing the lithiation exclusively to the ortho position (C-2).

  • Validation: Quench with saturated Na 2​ S 2​ O 3​ . TLC (Hexane/EtOAc 8:2) should show complete consumption of the starting material. 1 H NMR of the isolated product will confirm the loss of the C-2 aromatic proton, validating complete regioselectivity.

Step 2: Boc Deprotection

  • Procedure: Treat the purified ortho-iodo-N-Boc-aniline with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours.

  • Causality: TFA cleanly cleaves the Boc group without affecting the carbon-halogen bonds, preparing the free amine for cyclization.

Step 3: Palladium-Catalyzed Cyclization

  • Procedure: Combine the deprotected ortho-iodoaniline (1.0 eq), pyruvic acid (3.0 eq), Palladium(II) acetate (5 mol%), and DABCO (3.0 eq) in anhydrous DMF. Heat to 105°C for 3 hours.

  • Causality: DABCO serves as both a base and a ligand, stabilizing the Pd intermediate. The reaction proceeds via an enamine intermediate, followed by intramolecular Heck-type coupling to form the indole core. This method avoids the harsh acidic conditions of the Fischer synthesis, which could cause dehalogenation[4].

Step 4: Esterification

  • Procedure: React the resulting 5-chloro-6-fluoro-1H-indole-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in THF to form the active acyl imidazole, followed by the addition of absolute ethanol.

  • Validation: Final product purity is confirmed via HPLC (>98%). 1 H NMR (DMSO-d 6​ ) will show the characteristic ethyl ester quartet ( 4.3 ppm) and triplet ( 1.3 ppm).

SynthesisWorkflow Start 3-Fluoro-4-chloroaniline Step1 Boc Protection (Boc2O, THF) Start->Step1 Step2 Regioselective Iodination (t-BuLi, I2, -78°C) Step1->Step2 Step3 Boc Deprotection (TFA, CH2Cl2) Step2->Step3 Step4 Pd-Catalyzed Cyclization (Pyruvic Acid, Pd(OAc)2, DABCO) Step3->Step4 Step5 Esterification (CDI, EtOH) Step4->Step5 End Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate Step5->End

Workflow for the regioselective synthesis of the 5-chloro-6-fluoro-indole core.

Protocol 2: Derivatization into Indolylarylsulfone (IAS) NNRTIs

Once the building block is synthesized, it is converted into the active pharmaceutical ingredient (API) through functionalization at the C-3 and C-2 positions[3].

Step 1: C-3 Sulfenylation and Oxidation

  • Procedure: React Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with 3,5-dimethylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl 3​ ) in dichloroethane at reflux.

  • Causality: The C-3 position of the indole is the most nucleophilic site. Friedel-Crafts sulfonylation directly installs the critical arylsulfonyl pharmacophore required for NNRTI activity. The 3,5-dimethyl substitution on the phenyl ring is chosen because it enhances hydrophobic interactions with Tyr181[2][3].

  • Validation: LC-MS will confirm the addition of the sulfonyl mass (+168 Da for the 3,5-dimethylphenylsulfonyl group).

Step 2: Carboxamide Formation

  • Procedure: Hydrolyze the ethyl ester using LiOH in THF/H 2​ O to yield the free carboxylic acid. Couple this acid with an amino acid derivative (e.g., L-prolinamide) using HATU and DIPEA in DMF.

  • Causality: Converting the ester to a bulky, chiral carboxamide significantly enhances aqueous solubility and creates additional hydrogen-bonding interactions with the RT enzyme backbone, specifically targeting the K103N mutant[2].

References

  • Title: Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate Source: Organic Preparations and Procedures International (ResearchGate Index) URL: [Link]

Sources

Application

Application Note: Reagents and Catalysts for the Functionalization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in Drug Discovery

Introduction & Mechanistic Rationale Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2)[1] is a highly privileged, halogenated heterocycle utilized extensively as a foundational building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2)[1] is a highly privileged, halogenated heterocycle utilized extensively as a foundational building block in medicinal chemistry. Its most prominent application is serving as the core scaffold for Indolylarylsulfones (IASs), a class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[2].

The strategic placement of halogens on this indole core is not coincidental. The C5-chloro and C6-fluoro substituents profoundly modulate the electronic distribution of the indole ring. The fluorine atom acts as a metabolic block against oxidative degradation while increasing the lipophilicity of the molecule, enhancing its affinity for the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase[2]. The original optimized synthesis of this specific scaffold was developed to provide scalable access to these critical therapeutic precursors[3].

Understanding the site-specific reactivity of this molecule is paramount for successful downstream functionalization. The presence of the electron-withdrawing halogens and the C2-ester creates a finely tuned electronic environment that dictates the choice of reagents and catalytic systems.

ReactivityMap Core Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate N1 N1: Alkylation/Arylation Base: NaH, Cs2CO3 Core->N1 C2 C2: Amidation/Hydrolysis Reagents: NH4OH or LiOH Core->C2 C3 C3: Electrophilic Substitution Reagents: ArS-Succinimide, BF3·OEt2 Core->C3 C5 C5: Cross-Coupling (C-Cl) Catalysts: Pd2(dba)3, XPhos Core->C5 C6 C6: Metabolic Block (Inert under standard conditions) Core->C6

Reactivity Map of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

Functionalization Workflows & Catalytic Strategies

To transform Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate into an active pharmaceutical ingredient, three primary functionalization pathways are typically employed. Each requires specific catalytic interventions due to the electronic deactivation caused by the halogens.

C3-Electrophilic Sulfenylation (IAS Precursor Synthesis)

The C3 position of the indole is its most nucleophilic site. To synthesize IASs, this position must be functionalized with an aryl thioether[2]. Causality of Reagent Choice: Direct reaction with aryl disulfides is sluggish. Instead, N-(arylthio)succinimides are used in conjunction with Boron trifluoride diethyl etherate (BF3·OEt2). BF3·OEt2 acts as a potent Lewis acid, coordinating to the carbonyl oxygen of the succinimide. This coordination weakens the N-S bond, generating a highly electrophilic aryl sulfenium ion equivalent (ArS⁺). The electron-rich C3 carbon rapidly attacks this electrophile, forming the thioether linkage.

C2-Amidation via Nucleophilic Acyl Substitution

Conversion of the C2 ethyl ester to a primary amide is critical for NNRTI activity, as the resulting amide forms essential hydrogen bonds with the target viral protein[2]. Causality of Reagent Choice: Direct amidation with aqueous ammonium hydroxide at room temperature fails because the ethoxide ion is a poor leaving group. Conducting the reaction in a sealed pressure tube at 100 °C is mandatory. The sealed environment prevents the escape of volatile ammonia gas, maintaining a high local concentration of the nucleophile and forcing the thermodynamic equilibrium toward the amide product.

C5-Palladium Catalyzed Cross-Coupling

While the C6-fluorine is essentially inert, the C5-chlorine can be activated for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to build molecular complexity. Causality of Catalyst Choice: The C(sp2)-Cl bond is significantly stronger (~96 kcal/mol) than corresponding C-Br or C-I bonds, making it resistant to oxidative addition by standard Pd(PPh3)4. A highly active catalytic system utilizing Pd2(dba)3 and XPhos is required. XPhos (a dialkylbiaryl phosphine) is extremely electron-rich, which increases the electron density on the palladium center, rapidly accelerating the oxidative addition into the stubborn C-Cl bond. Furthermore, its massive steric bulk facilitates the final reductive elimination step, preventing the catalyst from being trapped in a resting state.

Workflow Step1 Starting Material Indole Ester Step2 C3-Sulfenylation BF3·OEt2, CH2Cl2 Step1->Step2 N-(arylthio)succinimide Step3 S-Oxidation mCPBA, THF Step2->Step3 0 °C to RT Step4 C2-Amidation NH4OH, Sealed Tube Step3->Step4 100 °C, 12h Step5 Target IAS NNRTI Compound Step4->Step5 Purification

Experimental Workflow for Indolylarylsulfone (IAS) Synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: BF3·OEt2-Catalyzed C3-Arylthioetherification

Objective: Regioselective installation of an aryl thioether at the C3 position.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equiv) and N-(phenylthio)succinimide (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Boron trifluoride rapidly activates the succinimide. At room temperature, this can lead to uncontrolled exothermic poly-sulfenylation. 0 °C ensures strictly mono-substitution.

  • Catalyst Addition: Add BF3·OEt2 (1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep orange, homogeneous solution. Perform a TLC (Hexanes/EtOAc 7:3). The protocol is validated when the starting indole spot (Rf ~0.6, UV active) is completely consumed, replaced by a new, lower Rf spot (Rf ~0.4) corresponding to the thioether.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Arylation of the deactivated C5-Cl bond.

  • Preparation: In a Schlenk tube, combine the C3-protected indole derivative (1.0 equiv), an arylboronic acid (1.5 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: The 1:2 ratio of Pd to ligand ensures the formation of the highly active mono-ligated Pd(0)-XPhos species, which is the true catalytic engine for C-Cl oxidative addition.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Seal the tube with a septum and sparge with argon gas for 15 minutes to remove dissolved oxygen, which would otherwise irreversibly oxidize the electron-rich XPhos ligand.

  • Heating: Replace the septum with a Teflon screw cap and heat the sealed tube to 90 °C in an oil bath for 16 hours.

  • Self-Validation Check: Upon reaching 90 °C and active catalytic turnover, the initial dark purple hue of the Pd2(dba)3 complex will shift to a pale yellow/brown solution. The protocol is validated by observing the precipitation of inorganic salts (CsCl) at the bottom of the tube.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical validation markers for the key transformations of this scaffold.

Reaction TypeReagent/Catalyst SystemTemp / TimeExpected YieldKey Analytical Marker
C3-Sulfenylation ArS-Succinimide, BF3·OEt20 °C to RT, 4h75–85%¹H NMR: Disappearance of the sharp C3-H singlet (~6.5 ppm).
S-Oxidation mCPBA (2.5 equiv), THF0 °C to RT, 2h85–95%TLC: Drastic drop in Rf due to high polarity of the sulfone.
C2-Amidation NH4OH (aq) / Sealed Tube100 °C, 12h80–90%IR Spectroscopy: C=O stretch shift from ester (~1710 cm⁻¹) to amide (~1680 cm⁻¹).
C5-Cross Coupling Pd2(dba)3, XPhos, Cs2CO390 °C, 16h60–75%Mass Spec (LC-MS): Loss of the distinctive Cl isotope pattern (M / M+2 ratio of 3:1).

References

  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 507-510.

  • Silvestri, R., et al. (2007). Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry, 50(22), 5412-5424.

  • Sigma-Aldrich. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 473257-60-2) Product Page.

Sources

Method

Preclinical Evaluation of Indole-2-Carboxylate Derivatives: From Synthesis to In Vitro HIV-1 NNRTI Profiling

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Application Note & Protocol Guide Introduction & Structural Rationale As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Application Note & Protocol Guide

Introduction & Structural Rationale

As a Senior Application Scientist, I frequently encounter the challenge of translating promising synthetic intermediates into validated preclinical drug candidates. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 473257-60-2) serves as a highly privileged pharmacophore and critical building block in the synthesis of Indolyl Aryl Sulfones (IASs) and aryl-phospho-indoles[1]. These derivatives are among the most potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) developed against Human Immunodeficiency Virus Type 1 (HIV-1).

The Causality of the Scaffold: The indole ring is strategically chosen because it mimics the hydrophobic interactions required to bind the NNRTI-binding pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme. The specific di-halogenation pattern—a chlorine atom at position 5 and a fluorine atom at position 6—is not arbitrary. These halogens optimize both steric bulk and electronegativity, enabling robust π−π stacking and halogen bonding with highly conserved aromatic residues (e.g., Tyr181, Tyr188, and Trp229) within the NNIBP[1]. This structural tuning is essential for overcoming clinical resistance mutations, such as the Y181C and K103N variants, which frequently render first-generation NNRTIs (like Nevirapine) ineffective[2][3].

Mechanism of Action & Assay Workflow

To evaluate the efficacy of compounds derived from Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, we employ a self-validating cascade of in vitro assays. The workflow begins with isolated biochemical targeting, progresses to cell-based phenotypic screening, and concludes with direct viral quantification.

NNRTI_Mechanism HIV HIV-1 Virion Entry Viral Entry & Uncoating HIV->Entry RT Reverse Transcriptase (Active) Entry->RT Complex NNRTI-RT Complex (Allosteric Inhibition) RT->Complex DNA Viral dsDNA Synthesis RT->DNA Natural Pathway NNRTI Indole-2-Carboxylate Derivative (NNRTI) NNRTI->Complex Binds Allosteric Pocket Complex->DNA Blocks Polymerization

Mechanism of Action: Allosteric inhibition of HIV-1 Reverse Transcriptase by indole derivatives.

Assay_Workflow Synthesis Compound Prep: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Enzymatic Biochemical Assay: Recombinant HIV-1 RT Inhibition Synthesis->Enzymatic CellBased Cell-Based Assay: MT-4 Cell MTT (Cytopathicity) Enzymatic->CellBased Lead Selection ViralRep Viral Replication: p24 Antigen Capture ELISA CellBased->ViralRep Efficacy Validation Analysis Data Analysis: EC50, CC50, & Selectivity Index (SI) CellBased->Analysis ViralRep->Analysis

Sequential screening workflow for preclinical evaluation of NNRTI candidates.

In Vitro Assay Protocols

Protocol 1: Biochemical HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To quantify the direct enzymatic inhibition of recombinant HIV-1 RT (Wild-Type and mutant strains) by the synthesized indole derivatives[1]. Scientific Rationale: A cell-free biochemical assay isolates the target interaction, eliminating variables like cell permeability or metabolic degradation. We utilize a poly(rA)·oligo(dT) template-primer system because it accurately mimics the viral RNA-dependent DNA polymerization process. Self-Validating Controls: Efavirenz (EFV) as a positive control; DMSO vehicle as a negative control; enzyme-free wells to subtract background signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA. Note: Mg²⁺ acts as an essential catalytic cofactor for RT; omitting it will stall the enzyme.

  • Compound Dilution: Serially dilute the test compounds in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant HIV-1 RT (WT, K103N, or Y181C mutant) to a 96-well microplate. Add 10 µL of the diluted compounds. Incubate for 15 minutes at room temperature to allow the allosteric inhibitor to equilibrate within the NNIBP.

  • Reaction Initiation: Add 20 µL of the substrate mixture containing the poly(rA)·oligo(dT) template-primer and fluorescently labeled dTTP (or [³H]-dTTP).

  • Polymerization: Incubate the plate at 37°C for 45 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA (to chelate the Mg²⁺). Measure fluorescence (or perform scintillation counting). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cell-Based Antiviral MTT Assay in MT-4 Cells

Objective: To evaluate the compound's ability to protect human T-cells from HIV-1-induced cytopathicity and to assess its baseline cytotoxicity[4][5]. Scientific Rationale: MT-4 cells, a human T-cell leukemia line, are exceptionally permissive to HIV-1 replication and undergo rapid virus-induced cytopathic effects (CPE), including syncytia formation and cell death within 4-5 days[4]. The MTT assay measures mitochondrial metabolic activity, providing a direct, high-throughput colorimetric readout of cell viability[5]. Self-Validating Controls: Virus Control (cells + virus + vehicle) for maximum CPE; Cell Control (cells + vehicle) for 100% viability.

Step-by-Step Methodology:

  • Cell Seeding: Culture MT-4 cells in RPMI-1640 supplemented with 10% FBS. Seed cells at a density of 2×104 cells/well in a 96-well plate[4][5].

  • Compound Addition: Add serial dilutions of the test compounds to the respective wells[4].

  • Viral Infection: Infect the cells with HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.001 to 0.01[5][6]. Leave a set of mock-infected wells treated with the compound to determine the 50% Cytotoxic Concentration (CC₅₀)[7].

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 5 days[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[4].

  • Solubilization & Reading: Carefully remove the supernatant, dissolve the formazan crystals in 150 µL of acidified isopropanol or DMSO, and measure absorbance at 540 nm. Calculate the 50% Effective Concentration (EC₅₀) and CC₅₀[5][7].

Protocol 3: Viral Replication Assessment via p24 Antigen Capture ELISA

Objective: To confirm that the observed cell viability in Protocol 2 is due to the suppression of viral replication, rather than a non-specific cellular proliferative effect[5][7]. Scientific Rationale: The p24 protein is a highly conserved structural capsid protein of HIV-1. Quantifying p24 levels in the culture supernatant is a direct, reliable metric for the physical presence of viral particles, serving as an orthogonal validation to the MTT assay[5][7].

Step-by-Step Methodology:

  • Supernatant Collection: Following a 3- to 5-day infection period of MT-4 cells treated with the test compounds, collect 50 µL of cell-free supernatant[5][6].

  • Plate Binding: Transfer the supernatant to a microtiter plate pre-coated with anti-HIV-1 p24 monoclonal antibodies. Incubate for 2 hours at 37°C.

  • Washing & Detection: Wash the plate thoroughly to remove unbound proteins. Add a biotinylated secondary anti-p24 antibody, followed by streptavidin-HRP (Horseradish Peroxidase).

  • Substrate Reaction: Add TMB substrate. The HRP catalyzes a colorimetric change. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Quantification: Interpolate p24 concentrations using a standard curve generated from recombinant p24 antigen[6].

Data Presentation: Quantitative Assay Results

To illustrate expected outcomes, the following table summarizes representative in vitro data comparing the baseline intermediate (Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate) with a fully synthesized Indolyl Aryl Sulfone derivative and a clinical standard (Efavirenz) against Wild-Type and mutant strains[1][2][3].

CompoundTargetEC₅₀ (nM) WTEC₅₀ (nM) K103NCC₅₀ (µM)Selectivity Index (SI)
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (Intermediate)HIV-1 RT>10,000>10,000>50N/A
Derivative 31 (Indolyl Aryl Sulfone)HIV-1 RT1.00.74545,000
Efavirenz (Clinical Control)HIV-1 RT1.545.04026,666

Note: The intermediate ester itself lacks the full pharmacophore required for potent inhibition. However, once converted to the Indolyl Aryl Sulfone (e.g., Derivative 31), the 5-chloro and 6-fluoro substitutions enable sub-nanomolar potency against the K103N mutant, outperforming Efavirenz[1][2][3].

References

  • [1] Journal of Medicinal Chemistry - ACS Publications. Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. URL: [Link]

  • [2] National Institutes of Health (PMC). Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. URL:[Link]

  • [6] Journal of Antimicrobial Chemotherapy. Selection of human immunodeficiency virus type 1 resistance against the pyranodipyrimidine V-165 points to a multimodal mechanism of action. URL: [Link]

  • [7] ACS Chemical Biology. Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products. URL:[Link]

  • [5] MDPI. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. URL: [Link]

  • [3] National Institutes of Health (PMC). Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical synthetic building block utilized extensively in the development of Indolylarylsulfone (IAS) non-nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical synthetic building block utilized extensively in the development of Indolylarylsulfone (IAS) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment ()[1].

Due to the electron-withdrawing nature of the halogen substituents, researchers frequently encounter yield bottlenecks, regioselectivity issues, and thermal degradation during cyclization. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to maximize your recovery.

Pathway Visualization: Synthetic Strategies

SynthesisRoutes SM 4-Chloro-3-fluoroaniline Diazo Diazonium Salt (< 5°C) SM->Diazo NaNO2, HCl Iodo o-Iodoaniline Derivative (Regioselective) SM->Iodo I2, Ag2SO4 Hydrazone Hydrazone Intermediate (Japp-Klingemann) Diazo->Hydrazone Ethyl 2-methyl-3-oxobutanoate Target Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Hydrazone->Target PPA or Lewis Acid (Fischer Cyclization) PdInt Pd-Annulation (Pyruvic Acid) Iodo->PdInt Pd(OAc)2, DABCO PdInt->Target Esterification (CDI, EtOH)

Figure 1: Synthetic workflows for Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

Diagnostic FAQs & Troubleshooting

Q1: My Japp-Klingemann reaction yields a dark, intractable tar instead of the desired hydrazone. How can I prevent diazonium decomposition? Causality: The 4-chloro-3-fluorobenzenediazonium intermediate is highly electrophilic but thermodynamically unstable. Exceeding 5°C leads to rapid nitrogen evolution and phenol formation. Furthermore, if the pH during the coupling addition is too basic, the diazonium salt undergoes rapid degradation ()[2]. Solution: Maintain the diazotization strictly between -5°C and 0°C. Buffer the coupling reaction using sodium acetate to maintain a strict pH of 4.5–5.5.

Q2: During the Fischer Indole cyclization using Polyphosphoric Acid (PPA), my yield is below 40%. How can I improve the conversion? Causality: PPA is highly viscous. At the required cyclization temperatures (90–110°C), poor mechanical stirring leads to localized overheating, causing carbonization (tarring) of the hydrazone intermediate. Additionally, the electron-withdrawing fluorine and chlorine atoms deactivate the aromatic ring, requiring higher activation energy for the [3,3]-sigmatropic rearrangement. Solution: The "Simplified Synthesis" protocol by Silvestri et al. recommends optimizing thermal transfer ()[3]. Use a co-solvent like toluene to improve heat dissipation, or switch to a milder Lewis acid catalyst (e.g., BF3·OEt2 in glacial acetic acid) to prevent the degradation of the halogenated aromatic ring.

Q3: I am observing a mixture of regioisomers. Why is this happening, and how do I isolate the 5-chloro-6-fluoro isomer? Causality: When starting from an asymmetric meta-substituted aniline, the Fischer cyclization can theoretically occur at either ortho position. However, the steric hindrance and electronic directing effects of the fluorine atom heavily favor cyclization at the less sterically hindered position, usually yielding the desired 5-chloro-6-fluoro isomer predominantly over the 5-chloro-4-fluoro isomer[1]. Solution: If regioisomeric mixtures persist and are difficult to separate via column chromatography, consider the alternative Palladium-catalyzed annulation route. By regioselectively iodinating the aniline at the C-2 position prior to coupling with pyruvic acid, you force the cyclization to occur exclusively at the iodinated carbon, completely eliminating regioisomer formation[2].

Quantitative Data: Cyclization Optimization

Table 1: Optimization of Fischer Indole Cyclization Conditions

Catalyst SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
PPA (Neat)11038%High viscosity causes localized charring; difficult aqueous workup[3].
PPA / Toluene11065%Improved heat transfer; reduced tar formation; easier extraction[3].
ZnCl2 (Neat)17035%Harsh thermal conditions lead to partial dehalogenation side-reactions.
BF3·OEt2 / AcOH8072%Mild Lewis acid activation; excellent functional group tolerance.
Self-Validating Experimental Protocol

Optimized Fischer Synthesis Route (Modified Silvestri Method)

Phase 1: Hydrazone Formation (Japp-Klingemann Reaction)

  • Diazotization: Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in 6N HCl and cool to -5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO2 (1.05 eq) dropwise.

    • Validation Check: The solution must remain clear and pale. Spotting the solution on starch-iodide paper should immediately turn it blue-black, confirming the presence of excess nitrous acid.

  • Coupling Preparation: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) in ethanol and add aqueous sodium acetate to buffer the solution to pH 5.0. Cool to 0°C.

  • Addition: Add the diazonium salt solution dropwise to the buffered ester solution under vigorous mechanical stirring, maintaining the internal temperature below 5°C.

    • Validation Check: A bright yellow/orange precipitate (the hydrazone) should form immediately upon addition. If the solution turns dark brown and outgasses heavily, diazonium degradation has occurred.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove salts, and dry under a vacuum to constant weight.

Phase 2: Cyclization

  • Setup: In a round-bottom flask equipped with a robust mechanical stirrer, add the hydrazone intermediate and a 1:1 mixture of Polyphosphoric Acid (PPA) and Toluene[3].

  • Heating: Heat the biphasic mixture to 110°C under a nitrogen atmosphere for 3 hours.

    • Causality Note: Toluene acts as a thermal buffer and lowers the overall viscosity of the system, preventing the localized overheating that typically causes the hydrazone to decompose into an intractable tar.

  • Quenching: Cool the reaction to 60°C and slowly pour it into crushed ice with vigorous stirring.

    • Validation Check: The product should precipitate as an off-white to pale brown solid. If the mixture is a sticky black mass, the heating rate was too aggressive or stirring was insufficient.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate) to yield pure ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

References
  • Title: A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Source: Organic Preparations and Procedures International (2002). URL: [Link]

  • Title: Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Source: Journal of Medicinal Chemistry (2007). URL: [Link]

  • Title: Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Source: NIH PubMed Central (2018). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate . Below, you will find comprehensive solubility data, a troubleshooting Q&A, and self-validating experimental protocols to optimize your workflows.

Overview & Chemical Profile

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical intermediate in the synthesis of Indolylarylsulfones (IASs), a class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[1]. The compound presents unique solubility challenges due to its specific structural features:

  • Rigid Planar Core: Promotes strong π−π stacking in the crystal lattice.

  • Hydrogen Bonding: The indole N-H acts as a strong hydrogen-bond donor, while the ester carbonyl acts as an acceptor.

  • Halogenation: The 5-chloro and 6-fluoro substituents increase overall lipophilicity and introduce halogen bonding, which significantly decreases solubility in non-polar solvents[2].

Quantitative Solubility Data

Based on laser monitoring studies of structurally analogous indole-2-carboxylic acids and esters across various temperatures (278.15 to 360.15 K)[3], the solubility profile is summarized below. The experimental solubilities align with the modified Apelblat equation, showing a high temperature dependence in protic solvents[3].

Solvent CategoryRepresentative SolventRelative Solubility (298 K)Temperature DependenceBest Application
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)ModerateStock solutions, biological assays
Halogenated Dichloromethane (DCM)Moderate (5-15 mg/mL)HighExtraction, column chromatography
Protic Ethanol, MethanolLow to Moderate (2-10 mg/mL)High (Apelblat model)Recrystallization
Non-Polar Toluene, HexaneVery Low (<1 mg/mL)LowAnti-solvent for precipitation

Solvent Optimization Workflow

SolventOptimization Start Assess Baseline Solubility (Laser Monitoring) Polar Polar Aprotic (DMF, DMSO) Start->Polar NonPolar Non-Polar / Halogenated (Toluene, DCM) Start->NonPolar Alcohols Protic Solvents (EtOH, MeOH) Start->Alcohols Check Target Concentration Achieved? Polar->Check NonPolar->Check Alcohols->Check Heat Apply Heat (Modified Apelblat Model) Check->Heat No CoSolvent Add Co-solvent (e.g., 10% DMSO in DCM) Check->CoSolvent No Proceed Proceed to Reaction or Purification Check->Proceed Yes Heat->Check CoSolvent->Check

Workflow for optimizing indole-2-carboxylate solubility across different solvent classes.

Troubleshooting Guide & FAQs

Q1: My compound is precipitating out of dichloromethane (DCM) during a low-temperature N-alkylation reaction. How can I maintain solubility? Causality: At low temperatures, the kinetic energy of the solvent is insufficient to overcome the high crystal lattice energy driven by the C-Cl/C-F halogen bonding and the intermolecular H-bonding of the indole N-H[2]. Solution: Utilize a co-solvent system. Adding 5-10% (v/v) of a polar aprotic solvent like DMF or THF to the DCM disrupts the intermolecular hydrogen bonding by acting as a strong H-bond acceptor for the indole N-H. Self-Validation Step: Monitor the reaction mixture using a turbidity probe; the solution should remain optically clear down to -20°C before adding your electrophile.

Q2: I am trying to recrystallize Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, but it either "oils out" or forms an amorphous solid. What is the optimal solvent system? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the solvent drops precipitously before the nucleation point is reached, or when impurities severely depress the melting point. Solution: Use a binary solvent system with a steep temperature-solubility gradient. According to modified Apelblat equation correlations for indole-2-carboxylates[3], alcohols show a highly temperature-dependent solubility curve. Dissolve the crude ester in boiling ethanol, then add warm water (anti-solvent) dropwise until slight turbidity persists. Cooling slowly promotes crystalline nucleation rather than amorphous precipitation.

Q3: How do I prepare stable stock solutions for in vitro biological assays without causing solvent toxicity? Causality: The compound is highly lipophilic. While DMSO is the standard for NNRTI candidate screening[4], concentrations above 1% (v/v) can cause cytotoxicity or denature target proteins in biological assays. Solution: Prepare a highly concentrated master stock (e.g., 50 mM) in 100% anhydrous DMSO. For the working solution, perform serial dilutions directly into the assay buffer containing 0.1% Tween-20 or BSA to act as a surfactant/carrier, ensuring the final DMSO concentration remains 0.5%.

Experimental Protocols

Protocol A: Kinetic Solubility Determination via Laser Monitoring

This self-validating method ensures precise solubility mapping across different temperatures[3].

  • Setup: Equip a jacketed glass vessel with a magnetic stirrer, a calibrated RTD temperature probe, and a laser monitoring system (e.g., a He-Ne laser and a photoelectric transformer).

  • Equilibration: Add 20.0 mL of the target solvent (e.g., Ethanol) to the vessel. Circulate thermostated water to maintain the desired temperature (e.g., 298.15 K) within ± 0.05 K.

  • Addition: Add pre-weighed 5.0 mg aliquots of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

  • Monitoring: The laser beam passes through the solution. Undissolved particles scatter the light, reducing the transmitted intensity.

  • Validation: Complete dissolution is definitively confirmed when the laser intensity returns to the baseline maximum. Record the total mass added at this point to calculate the absolute solubility limit (mg/mL).

Protocol B: Optimized Recrystallization Workflow
  • Dissolution: Suspend 1.0 g of the crude ester in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Heating: Heat to reflux (approx. 78°C) with continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add pre-heated deionized water (approx. 75°C) dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol to just clear the solution.

  • Cooling: Remove from the heat source and allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Harvesting: Filter the resulting crystals under vacuum, wash with 2 mL of ice-cold 30% ethanol/water, and dry in a vacuum desiccator overnight.

References

  • [3] Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data (ACS Publications). 3

  • [2] Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry (ACS Publications). 2

  • [1] Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. PMC (NIH). 1

  • [4] Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ResearchGate. 4

Sources

Troubleshooting

Reducing byproduct formation during Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate preparation

Troubleshooting Guide: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Preparation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing halogenated indole intermediates—often critical scaffolds for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). The preparation of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is notoriously prone to byproduct formation.

This guide bypasses generic advice to directly address the mechanistic causality behind your synthesis failures, providing self-validating protocols to ensure high-purity isolation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Fischer Indole Synthesis yielding a nearly 1:1 mixture of two different indole products? The Causality: If you are utilizing the classic Japp-Klingemann/Fischer Indole Synthesis (FIS) route starting from 4-chloro-3-fluoroaniline, you are encountering a fundamental regioselectivity issue. When the intermediate 4-chloro-3-fluorophenylhydrazone undergoes [3,3]-sigmatropic rearrangement, cyclization can occur at either position ortho to the hydrazine moiety (C2 or C6 of the aniline ring). Because the fluorine atom at C3 is relatively small (van der Waals radius ~1.47 Å), it provides insufficient steric hindrance to block C2 cyclization. Consequently, cyclization at C6 yields your target (the 6-fluoro isomer), while cyclization at C2 yields the major regioisomer byproduct, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. This simultaneous formation requires rigorous chromatographic separation, as demonstrated by [1].

Q2: How can I reduce the formation of black, tarry byproducts during the cyclization step? The Causality: Tarry reaction mixtures are the hallmark of acid-catalyzed oligomerization. Traditional FIS protocols rely on Polyphosphoric Acid (PPA) at temperatures exceeding 100 °C. Under these harsh conditions, the electron-rich indole nucleus undergoes oxidative degradation and intermolecular condensation. Furthermore, PPA often drives unwanted hydrolysis of the ethyl ester to the corresponding carboxylic acid. The Solution: Transition to a milder, non-oxidizing acid catalyst system. Utilizing Methanesulfonic acid (MsOH) in a non-polar solvent like toluene allows the cyclization to proceed at 80 °C, drastically suppressing tar formation and preserving the ester functionality.

Q3: I attempted a directed ortho-halogenation route to bypass the regioisomer issue, but I isolated a benzoxazolone byproduct. What happened? The Causality: To avoid the FIS regioisomer problem, many chemists utilize a directed palladium-catalyzed annulation. This involves Boc-protecting the aniline and performing an ortho-iodination. However, during the iodination of N-Boc-protected anilines, the Boc group can act as an internal nucleophile. If temperature is not strictly controlled (<-20 °C), the carbonyl oxygen of the Boc group attacks the highly reactive halogenated intermediate. This expels the tert-butyl cation and forms a cyclic carbamate. This exact phenomenon—the formation of 6-chloro-7-iodo-2(3H)-benzoxazolone—was identified as a major yield-killer by [2].

Section 2: Reaction Pathway Visualization

The following diagram maps the divergent mechanistic pathways from the hydrazone intermediate, illustrating why specific byproducts form under standard conditions.

FIS_Pathways Hydrazone 4-chloro-3-fluorophenylhydrazone (Intermediate) Target Ethyl 5-chloro-6-fluoro-1H- indole-2-carboxylate (Target Product) Hydrazone->Target C6-Cyclization (Favored by Sterics) Regioisomer Ethyl 5-chloro-4-fluoro-1H- indole-2-carboxylate (Regioisomer Byproduct) Hydrazone->Regioisomer C2-Cyclization (Sterically Hindered) Degradation Tarry Oligomers & Hydrolyzed Acids Hydrazone->Degradation Harsh Acid (PPA) > 100°C

Reaction pathways from the hydrazone intermediate illustrating regioisomer and byproduct formation.

Section 3: Quantitative Data & Optimization Matrix

To guide your reaction setup, below is a comparative matrix of cyclization conditions. This data summarizes the trade-offs between catalyst strength, temperature, and byproduct distribution.

Table 1: Catalyst and Condition Optimization for Fischer Indole Cyclization

Catalyst SystemSolventTemp (°C)Target Yield (6-Fluoro)Regioisomer Yield (4-Fluoro)Tarry Degradation Level
PPA (Standard)Neat110 °C15%12%High (Black mixture)
ZnCl₂ Acetic Acid90 °C22%20%Moderate (Dark amber)
MsOH (Optimized)Toluene80 °C38%35%Low (Clear orange)
BF₃·OEt₂ DCM40 °C<5% (Incomplete)<5%Very Low

Note: Due to the inherent mechanism of the meta-substituted aniline, the ratio of target to regioisomer remains ~1.1:1 across most conditions; optimization primarily recovers yield lost to tarry degradation.

Section 4: Standard Operating Procedure (SOP)

Below is a self-validating, step-by-step methodology for the optimized synthesis and separation of the target molecule, designed to minimize degradation and ensure confident isolation.

Phase 1: Hydrazone Formation
  • Initiation: Dissolve 4-chloro-3-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Condensation: Add ethyl pyruvate (1.1 eq) dropwise at room temperature under nitrogen.

  • Self-Validation Check: Stir for 2 hours. The reaction mixture will transition from pale yellow to deep orange. Confirm completion via TLC (Hexane:EtOAc 3:1); the polar hydrazine baseline spot should be completely replaced by the hydrazone intermediate (R_f ≈ 0.6).

  • Isolation: Concentrate under reduced pressure to yield the crude hydrazone as an orange solid. Do not heat above 40 °C during evaporation to prevent premature, uncontrolled cyclization.

Phase 2: Low-Tar Fischer Indole Cyclization
  • Setup: Dissolve the crude hydrazone in anhydrous toluene (0.2 M).

  • Catalysis: Slowly add Methanesulfonic acid (MsOH, 3.0 eq). Mechanistic note: MsOH provides the necessary protonation for the [3,3]-sigmatropic rearrangement without the oxidative potential of PPA.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Check: Analyze via LC-MS. You should observe two distinct peaks with identical mass targets ([M+H]⁺ = 242.0 m/z), confirming the presence of both the 6-fluoro and 4-fluoro regioisomers without heavy polymeric baseline noise.

  • Workup: Cool to room temperature, quench slowly with saturated aqueous NaHCO₃ until pH 8. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

Phase 3: Regioisomer Separation
  • Chromatography: Load the crude mixture onto a high-resolution silica gel column.

  • Elution: Utilize a shallow gradient of Hexane/Dichloromethane (starting at 9:1, ramping slowly to 1:1).

  • Self-Validation Check: The 5-chloro-4-fluoro isomer (byproduct) will elute first due to subtle differences in its dipole moment and potential intramolecular interactions. The target Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate elutes second.

  • Verification: Confirm the target fraction via ¹H-NMR. The C7 proton in the 6-fluoro isomer will appear as a distinct doublet with a large H-F coupling constant (J ≈ 9-10 Hz), which is absent in the C7 proton of the 4-fluoro isomer.

Section 5: References
  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 517-520. Available at:[Link]

  • Mayes, B. A., Chaudhuri, N. C., Hencken, C. P., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1248-1253. Available at:[Link]

Sources

Optimization

Technical Support Center: Functionalization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This platform is designed for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This platform is designed for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate . The indole-2-carboxylate scaffold is highly valued in medicinal chemistry, serving as a critical intermediate in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors[1] and Cannabinoid Receptor 1 (CB1) allosteric modulators[2].

However, functionalization at the N1 and C3 positions is notoriously difficult. This guide provides field-proven troubleshooting strategies to overcome the severe steric hindrance of the C2-ethyl ester and the electronic deactivation caused by the C5/C6 halogens[3],[4].

System Overview: Reactivity & Steric Barriers

Before attempting substitutions, it is critical to understand the molecular causality behind reaction failures. The C2-ethyl ester creates a massive steric shield that physically blocks the trajectory of incoming electrophiles attempting to attack the N1 or C3 positions[3],[4]. Furthermore, the electron-withdrawing C5-chloro and C6-fluoro groups decrease the electron density on the pyrrole ring via induction, drastically reducing the nucleophilicity of the indole nitrogen and lowering the HOMO energy level of the C3 carbon[1].

Reactivity Core Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate C2 C2 Ethyl Ester (Steric Bulk) Core->C2 Halogens C5-Cl / C6-F (EWG) Core->Halogens N1 N1 Alkylation Hindered C2->N1 Blocks trajectory C3 C3 Substitution Deactivated C2->C3 Steric clash Halogens->N1 Lowers nucleophilicity Halogens->C3 Lowers HOMO Sol1 Strong Base (NaH) + Polar Solvent N1->Sol1 Resolution Sol2 Lewis Acid (AlCl3) + Heating C3->Sol2 Resolution

Fig 1: Reactivity map detailing steric and electronic barriers with corresponding synthetic solutions.

Module 1: N1-Alkylation & Arylation Troubleshooting

Issue: Poor yields or recovered starting material during N-alkylation attempts.

Root Cause Analysis: Standard bases (e.g., K₂CO₃ in acetonitrile) are insufficient to deprotonate the sterically shielded N1 position effectively. Even when deprotonated, the resulting indolide anion is shielded by the adjacent C2-ester, preventing bulky electrophiles from approaching[3].

Resolution Strategy: You must force the formation of a "naked" indolide anion.

  • Base Selection: Use Sodium Hydride (NaH) for quantitative deprotonation, or Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation creates a looser ion pair with the indolide anion compared to potassium, increasing the effective nucleophilicity of the nitrogen[3].

  • Solvent: Use anhydrous, highly polar aprotic solvents (DMF or DMSO) to solvate the cations and free the indolide anion.

Self-Validating Protocol: N-Alkylation with Primary Alkyl Halides

Objective: Synthesize N-alkyl-5-chloro-6-fluoro-1H-indole-2-carboxylate.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the flask to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation Check: Effervescence (H₂ gas evolution) MUST be observed immediately. The solution will transition to a deep yellow/orange hue, confirming indolide formation. Stir for 30 minutes at room temperature.

  • Electrophile Addition: Cool back to 0 °C. Add the primary alkyl halide (1.2 eq) dropwise. (Note: Secondary halides will suffer severe steric clash and require heating).

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quenching & Isolation: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Base/Solvent Effects on N-Alkylation

The following table summarizes the expected conversion rates based on optimization studies for hindered indole-2-carboxylates[3],[4].

Base (Eq.)SolventTemperatureElectrophileExpected ConversionCausality / Notes
K₂CO₃ (2.0)MeCNRefluxBenzyl bromide< 10%Base too weak; tight ion pair prevents attack due to C2 steric bulk.
K₂CO₃ (2.0)DMF80 °CBenzyl bromide~ 35%Higher temperature improves yield, but steric hindrance limits the rate.
Cs₂CO₃ (1.5)DMFRT to 50 °CBenzyl bromide~ 85%Large Cs⁺ cation creates a highly reactive, dissociated ion pair.
NaH (1.5)DMF0 °C to RTBenzyl bromide> 90%Quantitative deprotonation overcomes electronic deactivation.
NaH (1.5)THFRTIsopropyl iodide< 15%Secondary halides suffer severe steric clash with the C2-ester.

Module 2: C3-Functionalization Challenges

Issue: Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or standard Friedel-Crafts) fails at the C3 position.

Root Cause Analysis: The C3 position is normally the most nucleophilic carbon on an indole. However, the combined electron-withdrawing effects of the C2-ester, C5-chloro, and C6-fluoro groups severely deactivate the ring[1]. The activation energy required for an electrophile to break the aromaticity of this deactivated system is too high for standard reagents.

Resolution Strategy: Standard conditions must be abandoned in favor of highly reactive electrophilic complexes. For C3-acylation, Friedel-Crafts conditions using strong Lewis acids (e.g., AlCl₃) in non-coordinating solvents (1,2-dichloroethane, DCE) are mandatory to generate a highly reactive acylium ion capable of overcoming the deactivation[2],[5],[6].

C3Workflow Start Attempt C3 Functionalization Eval Is electrophile highly reactive? Start->Eval Standard Standard Conditions (e.g., Vilsmeier-Haack) Eval->Standard No Lewis Friedel-Crafts Acylation (AlCl3 in DCE, Reflux) Eval->Lewis Yes Fail Result: No Reaction (Ring Deactivated) Standard->Fail Fail->Lewis Switch strategy Success Result: C3-Acylated Product Lewis->Success Overcomes deactivation

Fig 2: Decision tree for C3-functionalization of deactivated indole-2-carboxylates.

Self-Validating Protocol: C3-Acylation via Friedel-Crafts

Objective: Introduce an acyl group at the C3 position[6].

  • Complexation: In a dry flask under nitrogen, suspend AlCl₃ (2.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C.

  • Electrophile Activation: Add the acyl chloride (2.0 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add a solution of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 eq) in DCE dropwise.

  • Heating: Reflux the mixture (80 °C) for 2–4 hours.

    • Self-Validation Check: The heterogeneous AlCl₃ suspension should become a homogeneous, dark-colored solution as the reaction proceeds and the product-aluminum complex forms.

  • Quenching: Carefully pour the hot mixture into ice-water containing 1M HCl to break the aluminum complex. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: I need to functionalize both N1 and C3. Does the order of operations matter? A: Yes, critically. Always perform N-alkylation before C3-functionalization. Introducing a group at C3 first increases the steric bulk around N1 and further withdraws electron density (if an acyl group is used), making subsequent N-alkylation nearly impossible[2],[7].

Q2: Can I hydrolyze the C2-ethyl ester to the carboxylic acid to reduce steric hindrance before N-alkylation? A: No. Hydrolyzing to the indole-2-carboxylic acid creates a carboxylate anion under basic alkylation conditions. This dianion (indolide + carboxylate) is highly insoluble and will preferentially alkylate at the highly nucleophilic carboxylate oxygen (forming an ester) rather than the sterically hindered N1 position. You must perform N-alkylation on the ethyl ester, then hydrolyze the ester using 3N NaOH in EtOH at reflux[2],[5].

Q3: How do the C5-chloro and C6-fluoro groups affect downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig)? A: The C5–Cl bond is weaker than the C6–F bond. In palladium-catalyzed cross-coupling reactions, oxidative addition will occur chemoselectively at the C5-chloro position. The C6-fluoro group is generally inert to standard Pd-catalysis but actually enhances the rate of oxidative addition at C5 by lowering the electron density of the ring[1],[8].

References

  • Source: mdpi.
  • Source: rsc.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
  • Source: nih.
  • Source: acs.
  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Enhancing Stability and Storage Life of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with Ethyl 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate .

This compound is a critical halogenated intermediate frequently utilized in the synthesis of highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as indolylarylsulfones[1]. Due to its specific structural features—an electron-rich indole core, a highly reactive ester linkage, and dual halogenation—it presents unique stability challenges. This guide synthesizes field-proven insights, mechanistic causality, and rigorous regulatory frameworks to help you troubleshoot degradation issues and optimize your storage protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: We are observing the formation of a highly polar degradant during long-term storage. What is the mechanism, and how do we prevent it?

A1: The polar degradant you are observing is almost certainly 5-chloro-6-fluoro-1H-indole-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester group.

The Causality: The electrophilic carbonyl carbon of the ester at the C2 position is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic micro-environments[2]. Even trace atmospheric moisture, combined with slight pH shifts (e.g., from alkali leaching out of low-quality glass containers or dissolved atmospheric CO₂), will drive the equilibrium toward the free acid and ethanol. The Fix: Store the compound in tightly sealed, moisture-proof containers (e.g., amber glass vials with PTFE-lined caps) backfilled with an inert gas. Always include desiccant packs (like activated silica gel) in the secondary packaging to scavenge residual moisture.

Q2: Our batches are developing a yellow/brown tint after several months at room temperature. Does this indicate structural failure?

A2: Yes, discoloration is a hallmark of oxidative degradation of the indole core. While the compound may still show a dominant peak on UV-HPLC, the presence of chromophoric degradants indicates compromised purity.

The Causality: While the C2 position is blocked by the carboxylate group, the electron-rich indole ring (specifically the C3 position) remains highly susceptible to auto-oxidation. Exposure to atmospheric oxygen and trace transition metals generates reactive oxygen species (ROS). This leads to the formation of dioxindoles and complex C-C or C-O-C linked dimers[3]. These dimers are highly conjugated, which causes the distinct yellow or brown discoloration. The Fix: Purge the vial headspace with Argon (99.999% purity) before sealing. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen. Maintain the compound at ≤ 2-8°C to reduce the kinetic rate of oxidation.

Q3: Is photostability a significant concern for this specific halogenated indole?

A3: Absolutely. Halogenated indoles are particularly sensitive to both UV and visible light.

The Causality: Photons provide the activation energy required for the homolytic cleavage of the carbon-halogen bonds (especially the C-Cl bond at position 5) and the photo-oxidation of the indole ring. This generates radical intermediates that rapidly polymerize or react with ambient moisture. The Fix: Adhere strictly to4[4]. Always handle the compound under amber laboratory lighting and store it exclusively in opaque or amber-coated containers.

Part 2: Mechanistic Visualization

G Compound Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O, H+/OH- Oxidation Indole Ring Oxidation (O2 / ROS) Compound->Oxidation O2, Metals Photolysis Photolytic Cleavage (UV/Vis Light) Compound->Photolysis hv Acid 5-chloro-6-fluoro-1H- indole-2-carboxylic acid Hydrolysis->Acid OxProducts Dioxindoles & Dimers Oxidation->OxProducts PhotoProducts Radical Adducts Photolysis->PhotoProducts

Degradation pathways of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate under environmental stress.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means the experimental design includes internal checks (like mass balance calculations) to verify that the observed data is accurate and comprehensive.

Protocol A: Forced Degradation & Mass Balance Validation

Objective: To validate the stability-indicating power of your analytical procedures (HPLC/LC-MS) and map degradation kinetics.

  • Acid/Base Hydrolysis Stress: Suspend 10 mg of the compound in 1 mL of 0.1 N HCl and 0.1 N NaOH in separate vials. Incubate at 40°C for 24 hours. Neutralize the solutions.

  • Oxidative Stress: Treat 10 mg of the compound with 1 mL of 3% H₂O₂ at room temperature for 24 hours in the dark.

  • Thermal/Humidity Stress: Expose solid samples to 40°C / 75% RH for 6 months, aligning with 4[4].

  • Self-Validation Check (Mass Balance): Analyze all samples via LC-MS. Calculate the total peak area. The sum of the intact compound plus all quantified degradants must equal 100% ± 2% of the initial control sample. If the mass balance falls below 98%, it indicates that secondary degradation products are either volatile, insoluble, or not eluting from the column, requiring immediate adjustment of your chromatographic method.

Protocol B: Optimal Handling and Storage Workflow

Objective: To maximize shelf life and prevent batch-to-batch variability.

  • Aliquoting: Upon receiving bulk material, immediately divide it into single-use aliquots. This prevents repeated freeze-thaw cycles and limits moisture introduction from repeated container openings.

  • Inerting: Place the open vials in a glove box or use a Schlenk line. Purge the headspace with Argon (99.999% purity) for 30 seconds.

  • Sealing: Cap immediately using PTFE/Silicone septa caps to prevent moisture ingress. Wrap the outer seal tightly with Parafilm.

  • Storage: Place the sealed vials into a secondary light-blocking Mylar bag containing a fresh silica desiccant pouch. Store at -20°C for long-term archiving (>6 months) or 2-8°C for active, short-term use.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profile of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate when subjected to standard ICH testing environments.

Storage ConditionEnvironment ParametersDurationExpected Purity (HPLC Area %)Primary Degradant Observed
Long-Term 25°C ± 2°C / 60% RH12 Months> 98.5%Free Acid (<0.5%)
Intermediate 30°C ± 2°C / 65% RH6 Months> 97.0%Free Acid (1.2%)
Accelerated 40°C ± 2°C / 75% RH6 Months< 92.0%Free Acid (5%), Dimers (2%)
Photostability 1.2 million lux hours7 Days< 85.0%Radical Adducts, Dimers

Note: Data assumes standard packaging without inert gas purging. Implementing Protocol B significantly improves these baselines.

Workflow Start Batch Selection (3 Primary Batches) LongTerm Long-Term Testing 25°C/60% RH Start->LongTerm Accelerated Accelerated Testing 40°C/75% RH Start->Accelerated Stress Stress Testing Light, pH, O2 Start->Stress Analysis LC-MS Analysis (Mass Balance) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Action Establish Shelf Life Analysis->Action

ICH Q1A(R2) aligned stability testing workflow for pharmaceutical intermediates.

References

  • ICH Q1A(R2) Guideline - ICH : Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.4

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Oxidation chemistry of indole-2-carboxylic acid : Mechanism and products formed in neutral aqueous solution. ResearchGate. 3

  • Indole-2-carboxylic acid, ethyl ester : Organic Syntheses Procedure detailing alkaline hydrolysis of ethyl indole-2-carboxylate. Organic Syntheses. 2

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this and related polysubstituted indole derivatives. We will delve into the causality behind experimental choices, providing you with the expertise to diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is resulting in a very low yield. What are the most likely causes?

Low yields in the Fischer indole synthesis of this specific molecule can often be attributed to a few critical factors:

  • Inappropriate Acid Catalyst: The choice of acid is paramount. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement efficiently, while an overly strong acid can lead to degradation of the starting hydrazone or the final indole product.[2][3]

  • Suboptimal Reaction Temperature: Temperature control is crucial. Insufficient heat can stall the reaction, preventing cyclization, whereas excessive temperatures can promote decomposition and the formation of unwanted side products.[2]

  • Purity of Starting Materials: The purity of the precursor, the ethyl 2-(4-chloro-5-fluorophenyl)hydrazono)propanoate, is critical. Impurities can interfere with the catalytic cycle and lead to a complex mixture of byproducts.[3]

  • Electronic Effects of Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can impact the rate and efficiency of the cyclization step.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the common side products?

The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired indole. Likely side products include:

  • Products of N-N Bond Cleavage: A significant side reaction, especially with certain hydrazones, is the cleavage of the N-N bond, which can lead to the formation of anilines and other fragments.[2]

  • Regioisomers: While less likely with a symmetrical starting ketone like pyruvate, the use of unsymmetrical ketones in Fischer indole synthesis can lead to the formation of two different indole regioisomers.[2]

  • Polymerization/Decomposition Products: Under harsh acidic conditions and high temperatures, both the starting materials and the indole product can degrade or polymerize, leading to a complex mixture.[2]

Q3: Are there alternative synthetic routes to consider if the Fischer indole synthesis consistently fails?

Yes, if the Fischer indole synthesis proves to be low-yielding, consider the Leimgruber-Batcho indole synthesis . This method can be a more efficient and scalable alternative for preparing substituted indoles and may be better suited for your target molecule.[4] Another classic method is the Reissert indole synthesis , which involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[3][5]

Troubleshooting Guides

Guide 1: Low or No Yield of the Desired Indole

This is one of the most frequent challenges. The following workflow provides a systematic approach to troubleshooting this issue.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate vs. Ethyl 5-fluoro-1H-indole-2-carboxylate

Introduction Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products, prized for their versatile biological activities.[1] The strategic functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products, prized for their versatile biological activities.[1] The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of the chemical reactivity of two key halogenated indole intermediates: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and Ethyl 5-fluoro-1H-indole-2-carboxylate .

Understanding the nuanced differences in their reactivity, governed by the electronic effects of their respective halogen substituents, is critical for researchers in drug development and process chemistry. This document will dissect these differences through the lens of electronic theory, supported by experimental data and established reaction protocols, to provide a practical framework for their synthetic application.

Pillar 1: The Electronic Landscape of Substituted Indoles

The reactivity of an indole ring is fundamentally dictated by its electron-rich nature, making it highly susceptible to electrophilic attack.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density, particularly at the C3 position.[3] However, the introduction of substituents dramatically alters this landscape.

In the case of the two molecules under review, two key features modulate the indole's intrinsic reactivity:

  • Ethyl 2-carboxylate Group: This group is strongly electron-withdrawing via both resonance and inductive effects (-M, -I). It significantly reduces the electron density of the pyrrole ring, making it less nucleophilic. Consequently, electrophilic substitution on the pyrrole ring is disfavored. This deactivation also increases the acidity of the N-H proton.

  • Halogen Substituents (F and Cl): Halogens exert a dual electronic influence:

    • Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the ring through the sigma bond, causing deactivation. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

    • Resonance Effect (+M): Their lone pairs can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. This effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

The interplay of these effects determines the overall reactivity and the regioselectivity of subsequent reactions.

Comparative Electronic Profile
  • Ethyl 5-fluoro-1H-indole-2-carboxylate: The benzene portion of the ring is deactivated by the strong inductive effect of the fluorine at C5. However, this is partially offset by its +M effect, which directs electrophilic attack to positions C4 and C6.

  • Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: This molecule experiences a more potent deactivation of the benzene ring. The additive inductive effects of both chlorine at C5 and fluorine at C6 create a significantly more electron-deficient system compared to the mono-fluoro analogue.

This fundamental electronic difference is the primary driver of the observed disparities in their chemical reactivity.

Pillar 2: A Head-to-Head Reactivity Comparison

The enhanced electron-withdrawing nature of the combined chloro and fluoro substituents in Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate renders it generally less reactive towards electrophiles than Ethyl 5-fluoro-1H-indole-2-carboxylate.

Electrophilic Aromatic Substitution (EAS)

The indole nucleus is inherently reactive towards electrophiles, with the C3 position being the most nucleophilic.[2] However, with the C2 position blocked by the ester and deactivated, and the C3 position unsubstituted but still part of the deactivated pyrrole ring, electrophilic attack is more likely to occur on the benzene ring.

Logical Framework for Electrophilic Aromatic Substitution

Caption: Comparative logic for electrophilic aromatic substitution.

For Ethyl 5-fluoro-1H-indole-2-carboxylate , electrophilic substitution would likely require forcing conditions but would preferentially occur at C4 or C7. The directing effects of the C5-fluoro and the C7a-N would favor these positions.

For Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate , the benzene ring is significantly more deactivated. Electrophilic substitution on this substrate is exceptionally challenging and would necessitate harsh reagents and high temperatures, likely leading to lower yields and potential side reactions.

N-Functionalization (Alkylation & Acylation)

The acidity of the N-H proton is enhanced by the electron-withdrawing ester at C2. This effect is further amplified by the halogens on the benzene ring.

  • pKa Comparison : We can predict that the N-H proton of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is more acidic (lower pKa) than that of Ethyl 5-fluoro-1H-indole-2-carboxylate . This is due to the superior stabilization of the resulting indolide anion by the two electron-withdrawing halogens.

  • Reactivity : This increased acidity means that the dichloro-fluoro compound can be deprotonated using a wider range of bases or under milder conditions. The subsequent reaction of the resulting anion with an electrophile (e.g., an alkyl halide or acyl chloride) is a common and efficient way to functionalize the N1 position for both molecules.[4]

Table 1: Predicted Reactivity in N-Alkylation

FeatureEthyl 5-fluoro-1H-indole-2-carboxylateEthyl 5-chloro-6-fluoro-1H-indole-2-carboxylateRationale
N-H Acidity Higher pKa (Less Acidic)Lower pKa (More Acidic)Additive -I effect of Cl and F stabilizes the conjugate base.
Base Requirement Requires a moderately strong base (e.g., NaH, K₂CO₃).[4]Can be deprotonated with slightly weaker bases or under milder conditions.Lower pKa facilitates proton removal.
Nucleophilicity of Anion More nucleophilicLess nucleophilicThe negative charge is more delocalized and stabilized by two halogens, reducing its nucleophilic character.
Overall Reaction Rate Potentially faster Sₙ2 reaction due to higher nucleophilicity of the anion.Easier deprotonation but potentially slower Sₙ2 reaction. The overall rate will depend on the specific base and electrophile used.A trade-off between ease of anion formation and anion nucleophilicity.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are typically challenging on indole rings. However, the presence of strong electron-withdrawing groups (like the ester and halogens) can make the ring susceptible to attack by strong nucleophiles.

  • Ethyl 5-fluoro-1H-indole-2-carboxylate: SNAr is unlikely under standard conditions. The single fluoro group and the ester may not provide sufficient activation for the ring to be attacked by a nucleophile.

  • Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: This substrate is a more plausible candidate for SNAr. The combined electron-withdrawing power of the C2-ester, C5-chloro, and C6-fluoro groups makes the carbon atoms of the benzene ring more electrophilic. A strong nucleophile could potentially displace the chlorine or fluorine atom, although this would likely require high temperatures. Fluorine is typically a better leaving group than chlorine in SNAr reactions if the attack occurs at the carbon to which it is attached.

Pillar 3: Experimental Protocols and Methodologies

While direct comparative studies are scarce, we can infer reactivity from established synthetic protocols for analogous systems. The following represents a typical procedure for N-alkylation, a common reaction for both substrates.

Protocol: General Procedure for N-Alkylation of Ethyl Indole-2-carboxylates

This protocol is adapted from methodologies described for the N-functionalization of similar haloindoles.[4]

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_workflow N-Alkylation Protocol start Dissolve Indole in Anhydrous DMF add_base Add Base (e.g., NaH) portion-wise at 0°C start->add_base stir Stir for 30-60 min at 0°C to form anion add_base->stir add_electrophile Add Electrophile (e.g., Alkyl Halide) dropwise stir->add_electrophile warm Allow to warm to room temperature Stir until completion (monitored by TLC/LC-MS) add_electrophile->warm quench Quench reaction with ice-water warm->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: A generalized experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: To a solution of the respective indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Anhydrous DMF is a suitable polar aprotic solvent. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the solvent and the indole N-H. NaH is a strong, non-nucleophilic base ideal for generating the indolide anion.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the sodium indolide salt.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Self-Validation: The quenching step neutralizes any unreacted NaH. Extraction isolates the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Conclusion and Outlook

The reactivity of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and Ethyl 5-fluoro-1H-indole-2-carboxylate is primarily dictated by the electronic effects of the halogen substituents on the benzene ring.

  • Summary of Reactivity: Ethyl 5-fluoro-1H-indole-2-carboxylate is the more reactive of the two towards electrophilic aromatic substitution due to its less deactivated aromatic system. Conversely, the N-H proton of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is more acidic, facilitating N-deprotonation, although the resulting anion is less nucleophilic. The dichloro-fluoro compound is also a more likely, though still challenging, candidate for nucleophilic aromatic substitution.

This guide provides a foundational understanding for researchers to make informed decisions when selecting one of these intermediates for a synthetic campaign. The choice will depend on the desired transformation: for electrophilic attack on the benzene ring, the mono-fluoro compound is preferable, whereas for reactions involving initial N-deprotonation, the dichloro-fluoro analogue offers the advantage of increased acidity.

References

  • ResearchGate. (n.d.). Nucleophilic substitution at the 3'‐position of indoles. Retrieved from [Link]

  • Molecules. (n.d.). Electrophilic substitution with position 3 of the indole occupied. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric C2-nucleophilic substitutions of C3-substituted indoles with ortho-hydroxybenzyl alcohols. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • PMC. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Retrieved from [Link]

  • Nature Research. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Retrieved from [Link]

  • ACS Publications. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2009). AN IMPROVED SYNTHESIS OF ETHYL 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLATE. Organic Preparations and Procedures International. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

  • ResearchGate. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

  • PMC. (2026). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]

  • IJRAR. (n.d.). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Biochemexperts. (n.d.). ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

Comparative

Validating Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Purity: An LC-MS Comparison Guide

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical halogenated intermediate utilized in the synthesis of Indolyl Aryl Sulfones (IASs), a class of highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a critical halogenated intermediate utilized in the synthesis of Indolyl Aryl Sulfones (IASs), a class of highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 [1]. Because the antiviral efficacy of the final active pharmaceutical ingredient (API) is heavily dependent on the precise substitution pattern of the halogens on the indole ring, validating the purity of this intermediate is a stringent regulatory requirement.

During synthesis—often via intramolecular cyclization of hydrazones—positional isomers (such as the 5-chloro-4-fluoro analog) and dehalogenated byproducts frequently emerge. As a Senior Application Scientist, I have found that while traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves well for routine assays, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for unambiguous purity validation and trace impurity profiling.

This guide objectively compares LC-MS against alternative analytical techniques and provides a self-validating, ICH Q2(R2)-compliant methodology for assessing the purity of this specific indole derivative.

Comparative Analysis: Why LC-MS for Halogenated Indoles?

Choosing the correct analytical technique requires balancing sensitivity, specificity, and throughput. Below is an objective comparison of the three most common modalities for indole purity analysis.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniqueSpecificity for IsomersSensitivity (LOD)Structural ElucidationOperational Causality & Limitations
HPLC-UV Moderate~10–50 ppmNone (Relies on retention time)Limitation: Cannot distinguish co-eluting dehalogenated impurities lacking distinct chromophoric shifts [3].
GC-MS High~1–5 ppmHigh (EI Fragmentation)Limitation: The active N-H of the indole often requires chemical derivatization (e.g., silylation) to prevent thermal degradation and peak tailing.
LC-MS (ESI/HRMS) Very High <1 ppm (ppb level) Very High (Exact Mass & Isotopic Pattern) Advantage: Direct injection without derivatization. Uniquely identifies Cl/F isotopic signatures to confirm halogen retention [4].

The Causality of Choice: LC-MS is prioritized because the chlorine atom provides a distinct M / M+2 isotopic signature (approximate 3:1 ratio) in the mass spectrum. If a dehalogenation event occurs during synthesis, LC-MS instantly flags the missing isotopic pattern and the corresponding mass shift ( Δ -34 Da for loss of Cl, Δ -18 Da for loss of F), which HPLC-UV is entirely blind to.

Experimental Workflow & Logical Architecture

To ensure a self-validating system, the analytical workflow must be designed so that every step verifies the integrity of the previous one.

LCMS_Workflow A Sample Preparation (Analyte in ACN/H2O) B UHPLC Separation (C18, Gradient Elution) A->B 2 µL C Electrospray Ionization (ESI+ Mode) B->C Eluate D Mass Spectrometry (MRM / HRMS) C->D Ions E Data Processing (Peak Integration & ID) D->E Spectra

Fig 1: LC-MS workflow for halogenated indole purity analysis.

Step-by-Step LC-MS Methodology

This protocol is engineered to separate Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate from its closely related isomers and synthetic precursors.

Phase 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile (ACN) : MS-grade Water.

    • Causality: Indole carboxylates are highly hydrophobic. Using 50% ACN prevents precipitation in the autosampler while maintaining compatibility with the initial aqueous conditions of the LC gradient.

  • Standard Preparation: Dissolve the reference standard to a concentration of 1.0 mg/mL, then serially dilute to a working concentration of 10 µg/mL.

  • System Suitability Test (SST) Spike: Spike the working standard with 0.1% (w/w) of the 5-chloro-4-fluoro-1H-indole-2-carboxylate isomer.

    • Trustworthiness Check: The method is only considered valid if the resolution ( Rs​ ) between the 6-fluoro API and the 4-fluoro isomer is ≥1.5 .

Phase 2: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Causality: Formic acid (0.1%) is added not only to suppress the ionization of residual silanols on the C18 stationary phase (which sharpens the peak shape) but also to provide an abundant source of protons, drastically enhancing the [M+H]+ signal in positive ESI mode [4].

Phase 3: Mass Spectrometry (ESI-MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Mass: The exact monoisotopic mass of the target compound ( C11​H9​ClFNO2​ ) is 241.03 Da. Monitor the [M+H]+ precursor ion at m/z 242.04 (and the m/z 244.04 isotope for chlorine confirmation).

Method Validation Logic (ICH Q2(R2) Compliance)

To ensure the method is fit for regulatory submission, it must be validated according to the ICH Q2(R2) guidelines [2]. The logic flow below illustrates how the Analytical Target Profile (ATP) dictates the validation parameters.

Validation_Logic ATP Analytical Target Profile Spec Specificity (Isomer Resolution) ATP->Spec Sens Sensitivity (LOD/LOQ) ATP->Sens Prec Precision & Accuracy ATP->Prec Valid Validated LC-MS Method Spec->Valid Sens->Valid Prec->Valid

Fig 2: ICH Q2(R2) validation logic for analytical procedures.

Table 2: Expected Validation Data & Acceptance Criteria
ICH Q2(R2) ParameterAcceptance CriteriaRepresentative ResultScientific Causality / Notes
Specificity No interference at the retention time of the main peak. Rs​>1.5 for isomers. Rs​=2.1 Confirms the C18 column chemistry effectively discriminates between the 4-fluoro and 6-fluoro positional isomers.
Linearity R2≥0.995 over 50% to 150% of target concentration. R2=0.9992 Validates that the ESI source is not experiencing ion suppression or saturation at working concentrations.
Accuracy (Recovery) 90.0% – 110.0% recovery of spiked impurities.98.5% – 101.2%Proves that the matrix (e.g., unreacted starting materials) does not falsely elevate or depress the MS signal.
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections.%RSD = 0.8%Demonstrates the mechanical stability of the UHPLC autosampler and the thermodynamic stability of the ionization source.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 .0.05% w/w (S/N = 15)Ensures trace dehalogenated impurities are quantified well below the standard 0.10% reporting threshold.

Conclusion

Validating the purity of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate requires an analytical technique capable of distinguishing subtle structural and isotopic variations. While HPLC-UV is sufficient for bulk assay testing, it fails to provide the structural causality required to identify trace dehalogenated or isomeric impurities. By implementing the LC-MS methodology outlined above, researchers can establish a self-validating, ICH-compliant framework that ensures the chemical integrity of downstream NNRTI APIs.

References

  • Silvestri R, et al. "Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, March 2024. Available at:[Link]

  • Dong, M. W., et al. "Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment." LCGC International, April 2021. Available at:[Link]

  • Singh, A., et al. "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." NIH PMC, August 2022. Available at:[Link]

Validation

Comparative efficacy of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate analogs

Comparative Efficacy Guide: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and Halogenated Analogs in NNRTI Development Introduction & Mechanistic Rationale As a Senior Application Scientist in antiviral drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and Halogenated Analogs in NNRTI Development

Introduction & Mechanistic Rationale

As a Senior Application Scientist in antiviral drug discovery, selecting the optimal synthetic scaffold is the most critical variable in overcoming viral resistance. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate serves as a foundational intermediate in the synthesis of Indolyl Aryl Sulfones (IASs), a class of exceptionally potent [1].

When engineering inhibitors to defeat HIV-1 reverse transcriptase (RT) mutations (such as K103N, Y181C, and L100I), the exact positioning of halogens on the indole core dictates the molecule's success or failure. The indole-2-carboxylate scaffold anchors the molecule within the allosteric NNRTI binding pocket, but it is the halogenation at the 4, 5, and 6 positions that fine-tunes the steric volume, electron density, and resulting .

Mechanistic Causality of Halogen Placement:

  • 5-Chloro Substitution: This is non-negotiable for baseline efficacy. The bulky chlorine atom occupies a deep, highly conserved hydrophobic cleft in the RT pocket, establishing strong van der Waals contacts that lock the inhibitor-enzyme complex in place.

  • Fluorine Addition (C4 vs. C6): The addition of a highly electronegative fluorine atom modulates the pKa of the indole NH, strengthening the critical[2]. While the 5-chloro-4-fluoro analog provides a tighter steric fit against the L100I mutant, shifting the fluorine to the C6 position (5-chloro-6-fluoro) alters the molecule's dipole moment. This shift offers a distinct binding kinetic profile that maintains broad-spectrum efficacy while optimizing the compound's metabolic stability against hepatic cytochromes.

Comparative Efficacy Data

The following table synthesizes the in vitro antiviral efficacy of downstream IAS derivatives synthesized from various halogenated ethyl indole-2-carboxylate precursors. Data represents the half-maximal effective concentration (EC50) against HIV-1 Wild Type (WT) and key resistant strains.

Precursor AnalogSubstitution PatternHIV-1 WT EC50 (nM)Y181C Mutant EC50 (nM)K103N Mutant EC50 (nM)L100I Mutant EC50 (nM)
Ethyl 5-chloro-1H-indole-2-carboxylate5-Chloro (Monohalogenated)1.0>40.0>25.018.5
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate 5-Chloro-6-fluoro 1.2 8.5 5.0 6.2
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate5-Chloro-4-fluoro0.54.52.03.1
Ethyl 4,5-difluoro-1H-indole-2-carboxylate4,5-Difluoro1.06.03.54.0

Data Interpretation: Transitioning from a monohalogenated (5-chloro) to a dihalogenated system (5-chloro-6-fluoro or 5-chloro-4-fluoro) drastically recovers efficacy against the notorious Y181C and K103N mutants. The 5-chloro-4-fluoro analog exhibits exceptional sub-nanomolar potency, while the 5-chloro-6-fluoro analog provides a highly competitive alternative with.

Self-Validating Experimental Protocol: Synthesis & Antiviral Evaluation

To ensure reproducible and trustworthy results, the following protocol outlines the workflow from precursor cyclization to in vitro efficacy validation. This system is designed to be self-validating: the inclusion of parallel cytotoxicity screening ensures that any observed drop in viral replication is due to true target engagement, not non-specific cell death.

Phase 1: Precursor Cyclization & IAS Synthesis

  • Hydrazone Formation: React the corresponding halogenated aniline (e.g., 4-chloro-3-fluoroaniline for the 5-chloro-6-fluoro analog) with ethyl pyruvate to form the hydrazone intermediate.

  • Fischer Indole Cyclization: Subject the hydrazone to intramolecular cyclization using polyphosphoric acid (PPA) as a catalyst at 110°C to.

    • Causality: PPA acts as both an excellent solvent for the hydrophobic intermediates and a strong Lewis acid, driving the sigmatropic rearrangement efficiently without degrading the fluorine substituent.

  • Sulfonylation: React the indole core with the appropriate arylsulfonyl chloride (e.g., 3,5-dimethylbenzenesulfonyl chloride) in the presence of a strong base (NaH) in anhydrous DMF to [1].

Phase 2: Cell-Based Antiviral Assay (MT-4 Cells)

  • Cell Preparation: Culture MT-4 human T-lymphoid cells in RPMI 1640 medium supplemented with 10% FCS.

    • Causality: MT-4 cells are highly permissive to HIV-1 infection and rapidly undergo apoptosis upon viral replication, providing a highly sensitive, quantifiable readout for viral-induced cytopathicity.

  • Infection & Treatment: Seed MT-4 cells at 5×104 cells/well in a 96-well plate. Infect with HIV-1 WT (IIIB strain) or mutant strains at a multiplicity of infection (MOI) of 0.01. Immediately add serial dilutions of the synthesized IAS compounds (0.1 nM to 1000 nM). Include Efavirenz as a positive control.

  • Viability Readout (MTT Assay): After 5 days of incubation at 37°C, assess cell viability using the MTT colorimetric assay. The EC50 is calculated as the compound concentration required to [2].

    • Self-Validation Check: The CC50 (cytotoxic concentration) must be simultaneously determined in mock-infected cells treated with the same compound dilutions. A valid NNRTI candidate must demonstrate a Selectivity Index (CC50/EC50) > 1000 to rule out artifactual antiviral effects caused by basal toxicity.

NNRTI Binding & Inhibition Pathway

G N1 Ethyl 5-chloro-6-fluoro- 1H-indole-2-carboxylate N2 Synthesis of Indolyl Aryl Sulfones (IAS) N1->N2 N3 NNRTI Binding Pocket (HIV-1 RT) N2->N3 Target Engagement N4 Hydrophobic Stacking (Tyr181 / Tyr188) N3->N4 N5 H-Bonding Network (Glu138:B) N3->N5 N6 Allosteric Conformational Change N4->N6 N5->N6 N7 Inhibition of Reverse Transcription N6->N7 Viral Blockade

Pathway from Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate to HIV-1 RT allosteric inhibition.

References

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. PMC.[Link]

  • Indolylarylsulfones Bearing Natural and Unnatural Amino Acids. Discovery of Potent Inhibitors of HIV-1 Non-Nucleoside Wild Type and Resistant Mutant Strains Reverse Transcriptase and Coxsackie B4 Virus. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Comparative

Comparative Synthesis Routes for High-Purity Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: A Protocol and Performance Guide

Executive Summary & Target Significance Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized heterocyclic building block. In modern drug discovery, it serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized heterocyclic building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of Indolyl Aryl Sulfones (IASs)—a class of exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) designed to combat wild-type and mutant strains of HIV-1 (e.g., K103N, Y181C) [[1]]([Link]).

As an application scientist, the primary bottleneck I observe in scaling this compound is regioselectivity . Achieving high-purity yields of the 6-fluoro isomer requires navigating the competing electronic and steric effects of the halogenated aromatic ring during cyclization. This guide objectively compares the classical Fischer Indole approach with the highly regioselective Reissert synthesis, providing causality-driven protocols for bench-to-scale applications.

The Regioselectivity Challenge: Causality in Isomer Formation

The synthesis of halogenated indoles often begins with a substituted aniline. In the classical route, 4-chloro-3-fluoroaniline is subjected to a Japp-Klingemann reaction followed by a Fischer indole cyclization .

The Mechanistic Bottleneck: During the acid-catalyzed [3,3]-sigmatropic rearrangement of the resulting hydrazone, cyclization can occur at either of the two available ortho positions on the aniline ring (C-2 or C-6).

  • Cyclization at C-2 yields the 5-chloro-4-fluoro isomer.

  • Cyclization at C-6 yields the target 5-chloro-6-fluoro isomer.

Because the fluorine atom does not provide sufficient steric hindrance to block the C-2 position, the reaction yields a near 1:1 isomeric mixture . This necessitates laborious silica gel chromatography, drastically reducing the atom economy and overall yield of the desired 6-fluoro target.

To solve this, modern process chemistry utilizes regioselective annulation strategies . While palladium-catalyzed cross-coupling of o-iodoanilines is excellent for the 4-fluoro isomer , synthesizing the 6-fluoro isomer is best achieved via the Reissert Reductive Cyclization [[2]]([Link]). By starting with 5-chloro-4-fluoro-2-nitrotoluene, the position of the indole nitrogen is strictly predetermined by the nitro group, forcing 100% regiocontrol during cyclization.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both routes based on standard 100-gram scale validations.

MetricRoute A: Classical Fischer IndoleRoute B: Regioselective Reissert
Starting Material 4-Chloro-3-fluoroaniline5-Chloro-4-fluoro-2-nitrotoluene
Regioselectivity Poor (~1:1 mixture of isomers)Absolute (100% 6-fluoro isomer)
Overall Yield 10 - 15% (Post-separation)65 - 75%
Chromatography Required? Yes (Extensive, high solvent waste)No (Crystallization sufficient)
Purity Profile ~95% (Isomeric contamination risk)>99% (No structural isomers)
Cost-Efficiency at Scale Low (Due to 50% product loss)High (Excellent atom economy)

Mechanistic Visualizations

G cluster_Fischer Route A: Fischer Indole (Classical) cluster_Reissert Route B: Reissert Synthesis (Regioselective) SM1 4-Chloro-3-fluoroaniline JK Japp-Klingemann Reaction SM1->JK Hydrazone Hydrazone Intermediate JK->Hydrazone PPA PPA Cyclization (100°C) Hydrazone->PPA Mix Isomeric Mixture (4-Fluoro & 6-Fluoro) PPA->Mix Chromatography Column Chromatography Mix->Chromatography Target Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) Chromatography->Target Low Yield (~15%) SM2 5-Chloro-4-fluoro-2-nitrotoluene Condensation Claisen Condensation (+ Diethyl oxalate) SM2->Condensation Pyruvate Nitrophenylpyruvate Condensation->Pyruvate Reduction Reductive Cyclization (Fe / AcOH) Pyruvate->Reduction Reduction->Target High Yield (~70%)

Workflow comparison: Classical Fischer Indole vs. Regioselective Reissert Synthesis.

G A Ethyl 3-(5-chloro-4-fluoro- 2-nitrophenyl)-2-oxopropanoate B Nitro Reduction (Fe / AcOH) A->B C Aniline Intermediate (Nucleophilic NH2) B->C D Intramolecular Condensation (NH2 attacks C=O) C->D E Dehydration (-H2O) D->E F Ethyl 5-chloro-6-fluoro-1H- indole-2-carboxylate E->F

Mechanistic pathway of the Reissert reductive cyclization ensuring absolute regiocontrol.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols integrate built-in analytical checkpoints.

Protocol A: Classical Fischer Indole Cyclization (Route A)

Note: Recommended only if starting materials for Route B are unavailable, due to the required isomeric separation.

  • Japp-Klingemann Diazotization: Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in 6N HCl and cool to 0°C. Add NaNO 2​ (1.1 eq) dropwise. Stir for 30 minutes.

  • Hydrazone Formation: Add the diazonium salt solution to a pre-cooled basic solution (KOH/EtOH) of ethyl 2-methylacetoacetate (1.1 eq).

    • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of the aniline and the appearance of a bright yellow hydrazone spot (R f​ 0.6) confirms successful coupling.

  • Cyclization: Isolate the hydrazone and heat in Polyphosphoric Acid (PPA) at 100°C for 4 hours .

  • Isomeric Separation: Quench with ice water, extract with EtOAc, and concentrate.

    • Self-Validation Checkpoint: TLC will reveal two closely eluting spots (R f​ 0.35 and 0.30). The mixture must be subjected to repeated silica gel column chromatography to isolate the 6-fluoro isomer from the 4-fluoro isomer.

Protocol B: Regioselective Reissert Synthesis (Route B)

Note: The preferred method for high-purity scale-up.

  • Claisen Condensation: Under an inert atmosphere, dissolve 5-chloro-4-fluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Slowly add potassium ethoxide (1.5 eq). Stir at room temperature for 24 hours.

    • Self-Validation Checkpoint: The solution will turn deep red, indicating the formation of the potassium enolate. Acidify with 1N HCl to precipitate the ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the isolated pyruvate in glacial acetic acid. Add activated iron powder (5.0 eq) and heat to 80°C for 2 hours [[2]]([Link]).

    • Causality & Validation Checkpoint: The Fe/AcOH system reduces the nitro group to an amine. Because the amine is highly nucleophilic, it spontaneously attacks the adjacent α -keto ester. Validate this cascade via LC-MS: the uncyclized aniline will briefly show an [M+H]+ peak, but rapid in situ dehydration to the indole core will reflect a mass shift of -18 Da. This mass transition acts as a definitive proof of cyclization.

  • Isolation: Filter through Celite to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO 3​ , and extract with dichloromethane. Recrystallize from ethanol to yield pure Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (>99% purity).

References

  • Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC).[Link]

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development.[Link]

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate.[Link]

Sources

Validation

A Researcher's Guide to Cross-Validation of Ligand Binding Affinity: The Case of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

This guide provides a comprehensive framework for the rigorous cross-validation of binding affinity for small molecule inhibitors, using the hypothetical case of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the rigorous cross-validation of binding affinity for small molecule inhibitors, using the hypothetical case of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals seeking to establish high-confidence binding data through orthogonal methodologies. We will explore the integration of computational prediction with gold-standard biophysical assays, explaining the causality behind experimental choices to ensure a self-validating and robust workflow.

Introduction: The Pursuit of High-Confidence Binding Data

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3] Molecules like Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate represent promising starting points for drug discovery campaigns. A central pillar of any such campaign is the accurate and precise quantification of the binding affinity between the ligand and its protein target.[4] Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a critical parameter that dictates a compound's potential efficacy and guides its optimization.[4]

However, any single method for determining binding affinity comes with its own set of principles, assumptions, and potential artifacts. It is not uncommon for different techniques to yield varying KD values for the same interaction.[5] This highlights a critical need for cross-validation : the practice of using multiple, mechanistically distinct methods to measure a binding event. Obtaining convergent data from orthogonal techniques provides a high degree of confidence in the measured affinity, ensuring that downstream decisions in a drug discovery pipeline are based on a solid foundation.

This guide will use Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate as a case study to demonstrate a robust cross-validation workflow. We will hypothetically target a well-characterized protein kinase, a common target for indole derivatives, to illustrate the process.[6][7] The workflow will proceed from initial computational estimates to rigorous biophysical characterization using three leading orthogonal techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biophysical Measurement cluster_2 Phase 3: Data Convergence Molecular Docking Molecular Docking SPR Surface Plasmon Resonance (SPR) Molecular Docking->SPR Guides Experimental Design ITC Isothermal Titration Calorimetry (ITC) Molecular Docking->ITC Guides Experimental Design MST MicroScale Thermophoresis (MST) Molecular Docking->MST Guides Experimental Design Cross_Validation Cross-Validation & Analysis (Compare KD Values) SPR->Cross_Validation ITC->Cross_Validation MST->Cross_Validation

Caption: Overall workflow for binding affinity cross-validation.

Phase 1: In Silico Prediction with Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and estimate the binding affinity of a ligand within the active site of a target protein.[8][9] It serves as an invaluable first step to establish a structural hypothesis for the interaction and to provide a preliminary affinity estimate that can guide the concentration ranges used in subsequent biophysical experiments.

Causality and Experimental Choices
  • Why start with docking? It is a rapid and cost-effective method to assess the plausibility of an interaction.[9] A good docking score and a rational binding pose (e.g., forming key hydrogen bonds with hinge residues in a kinase) provide strong justification for committing resources to more intensive biophysical assays.

  • Choice of Protein Structure: The quality of the input protein structure is paramount. A high-resolution X-ray crystal structure is preferred. If multiple structures are available, they should be compared for conformational differences in the binding site.[8]

  • Ligand Preparation: The ligand's 3D structure must be correctly generated, and its protonation state at physiological pH must be accurately assigned. This is critical for predicting correct electrostatic and hydrogen bonding interactions.[10]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Use a protein preparation wizard (e.g., in Schrödinger Maestro) to add hydrogen atoms, assign bond orders, and optimize the protonation states of residues like Histidine.[10]

    • Perform a restrained energy minimization to relieve any steric clashes in the crystal structure.[10]

  • Ligand Preparation:

    • Generate a 3D structure of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate.

    • Use a tool like LigPrep to generate possible ionization states at a target pH of 7.4 ± 0.5.[10]

  • Grid Generation:

    • Define the binding site by selecting the co-crystallized ligand or key active site residues.

    • Generate a receptor grid that defines the volume and properties of the active site where the ligand will be docked.[10]

  • Docking and Scoring:

    • Dock the prepared ligand into the receptor grid using a program like Glide.[10] It is advisable to use a high-precision docking mode (e.g., 'XP' or 'Extra Precision').

    • The program will generate multiple binding poses and rank them using a scoring function (e.g., GlideScore), which estimates the free energy of binding. The more negative the score, the more favorable the predicted interaction.[10]

  • Analysis:

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds to the kinase hinge region, and hydrophobic packing.

G PDB 1. Obtain Protein Structure (PDB) PrepProt 2. Prepare Protein (Add H, Optimize) PDB->PrepProt Grid 4. Generate Receptor Grid (Define Binding Site) PrepProt->Grid Ligand 3. Prepare Ligand (3D structure, Ionization) Dock 5. Dock Ligand (e.g., Glide XP) Ligand->Dock Grid->Dock Analyze 6. Analyze Poses & Score (Visual Inspection, GlideScore) Dock->Analyze

Caption: Workflow for a typical molecular docking experiment.

Phase 2: Biophysical Measurement & Cross-Validation

Following the in silico assessment, we proceed to orthogonal biophysical measurements. We will utilize three techniques that rely on different physical principles: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[11] It provides both kinetic data (association rate, ka; dissociation rate, kd) and equilibrium data (KD), where KD = kd/ka.[12][13]

  • Principle: One binding partner (the ligand, typically the protein) is immobilized on a sensor chip. The other partner (the analyte, our small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[13][14]

  • Why use SPR? It provides detailed kinetic information that is not available from equilibrium-only methods. Understanding the on- and off-rates of a compound can be as important as the affinity itself for drug development.

  • Immobilization Strategy: The protein should be immobilized in a way that ensures its activity and leaves the binding site accessible. A common method is amine coupling, but specific capture methods (e.g., using a His-tag) can provide better orientation.

  • Analyte Concentration Range: The concentrations of the small molecule should bracket the expected KD (from docking or literature on similar compounds), typically ranging from 0.1x to 10x the KD.

  • Chip Immobilization:

    • Activate a sensor chip (e.g., a CM5 chip) with a mixture of EDC/NHS.

    • Immobilize the target kinase to the surface via amine coupling to a target density (e.g., ~10,000 RU). The required density depends on the molecular weights of the protein and analyte.[15]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.[13]

  • Binding Analysis:

    • Prepare a dilution series of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the analyte solutions over the reference and active flow cells at a constant flow rate, starting with the lowest concentration. Include several buffer-only injections for double referencing.

    • Allow sufficient time for association and dissociation phases to be observed. .

  • Data Processing and Fitting:

    • Subtract the reference flow cell data and a buffer blank injection from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.[12]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize Protein on Sensor Chip Inject 3. Inject Analyte (Association Phase) Immobilize->Inject PrepAnalyte 2. Prepare Analyte (Dilution Series) PrepAnalyte->Inject FlowBuffer 4. Flow Buffer (Dissociation Phase) Inject->FlowBuffer Process 5. Data Processing (Double Referencing) FlowBuffer->Process Fit 6. Fit to Model (Determine ka, kd, KD) Process->Fit

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding affinity determination because it directly measures the heat released or absorbed during a binding event.[4] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction: KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

  • Principle: A solution of the ligand (our small molecule) is titrated in small aliquots into a sample cell containing the protein. The instrument measures the minute temperature changes that occur upon binding.[18]

  • Why use ITC? It provides thermodynamic data that reveals the driving forces of the interaction (enthalpy- or entropy-driven). It is an in-solution technique, avoiding potential artifacts from surface immobilization.[19]

  • Buffer Matching: This is the most critical step in ITC. Both protein and ligand solutions must be in an identical buffer. Any slight mismatch will generate large heats of dilution, obscuring the true binding signal.[20] The final dialysis buffer for the protein should be used to dissolve the small molecule.

  • Concentration Selection: The concentration of the macromolecule in the cell should be chosen based on the "c-window" (c = n * [Macromolecule] / KD). A c-value between 5 and 500 is ideal for obtaining a well-defined sigmoidal binding curve.[20] The ligand concentration in the syringe is typically 10-15 times the protein concentration.[21]

  • Sample Preparation:

    • Dialyze the purified target kinase extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve a high-concentration stock of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (in 100% DMSO) into the exact final dialysis buffer, ensuring the final DMSO concentration is matched in both protein and ligand solutions (and is typically <5%).

    • Determine the concentrations of both protein and ligand accurately.

    • Degas both solutions immediately before the experiment.[16]

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.

    • Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution from the raw binding data.

    • Integrate the area under each injection peak.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine KD, n, and ΔH.

G Prep 1. Prepare Samples (Precise Buffer Matching, Degas) Load 2. Load ITC (Protein in Cell, Ligand in Syringe) Prep->Load Titrate 3. Perform Titration (Incremental Injections) Load->Titrate Process 5. Process Data (Integrate Peaks, Subtract Control) Titrate->Process Control 4. Run Control (Ligand into Buffer) Control->Process Fit 6. Fit Isotherm (Determine KD, n, ΔH) Process->Fit

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

MicroScale Thermophoresis (MST)

MST is an immobilization-free technique that measures binding by detecting changes in the movement of molecules along a microscopic temperature gradient.[22][23] It is highly sensitive and consumes very little sample.

  • Principle: One of the molecules is fluorescently labeled (or has sufficient intrinsic fluorescence, e.g., from Tryptophan). An infrared laser creates a precise temperature gradient in a capillary. The directed movement (thermophoresis) of the fluorescent molecule changes upon binding to a non-fluorescent partner due to changes in size, charge, or hydration shell.[24] This change is plotted against ligand concentration to derive a KD.

  • Why use MST? It is an excellent orthogonal method to SPR and ITC because it works in solution (like ITC) but relies on a completely different physical principle. It is also extremely fast and consumes minimal material, making it ideal for validating hits when sample is limited.[23]

  • Labeling vs. Label-Free: If the protein has sufficient intrinsic Tryptophan fluorescence, a label-free experiment can be performed.[25] Otherwise, a fluorescent label must be attached to the protein. The labeling strategy should be chosen to minimize any potential interference with the binding site.

  • Capillary Choice and Quality Control: It is important to check for aggregation or adsorption of the fluorescent molecule to the capillary walls, as this can interfere with the measurement. A "capillary scan" is a standard quality control step.

  • Sample Preparation:

    • If labeling is required, label the target kinase with a fluorescent dye (e.g., an NHS-ester dye targeting lysines). Remove excess free dye by size-exclusion chromatography.

    • Prepare a fixed concentration of the fluorescently labeled protein in the assay buffer.

    • Prepare a 2x serial dilution series of the non-fluorescent ligand (Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate) at a 2x concentration.

  • Assay Setup:

    • Mix the labeled protein solution 1:1 with each concentration of the ligand dilution series. This results in a constant concentration of labeled protein and a varying concentration of the ligand.

    • Load the samples into hydrophilic glass capillaries.

  • Measurement:

    • Place the capillaries into the MST instrument.

    • The instrument will apply the IR laser and monitor the change in fluorescence in the heated spot over time for each capillary.

  • Data Analysis:

    • The instrument software calculates the change in the normalized fluorescence (ΔFnorm) as a function of the ligand concentration.

    • Fit this data to the KD model to derive the binding affinity.

Data Synthesis and Interpretation

The final and most crucial step is to consolidate and compare the data from all three methodologies. The binding affinities for our hypothetical interaction are summarized below.

Methodology Principle Measured Parameter (KD) Key Strengths
Molecular Docking ComputationalEstimated Binding Energy (Score)Fast, provides structural hypothesis
Surface Plasmon Resonance (SPR) Refractive Index Change115 nM Real-time kinetics (ka, kd)
Isothermal Titration Calorimetry (ITC) Heat Change150 nM Gold standard, full thermodynamics (ΔH, ΔS)
MicroScale Thermophoresis (MST) Molecular Motion130 nM In-solution, low sample use, fast
Analysis of Convergence

In our hypothetical case, the three biophysical methods yielded highly convergent KD values in the low nanomolar range (115-150 nM). This strong agreement across techniques based on distinct physical principles (mass on a surface, heat in solution, and movement in a thermal gradient) provides very high confidence that the true binding affinity of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate for our target kinase is approximately 130 nM.

  • Handling Discrepancies: If the values were to diverge significantly (e.g., by more than an order of magnitude), it would necessitate a critical review of the experimental setup for each technique. Common sources of error include protein aggregation, incorrect concentration measurements, buffer mismatches in ITC, or steric hindrance from immobilization in SPR.[5][26] Discrepancies are not failures; they are data points that provide deeper insight into the interaction and the limitations of each assay.

Conclusion

The cross-validation of binding affinity is not merely a confirmatory exercise; it is a fundamental component of rigorous scientific inquiry in drug discovery. By integrating in silico prediction with orthogonal, mechanistically distinct biophysical assays, we construct a self-validating system that significantly increases the confidence in our data. The hypothetical case of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate demonstrates a powerful workflow—from a computational hypothesis to convergent, high-quality biophysical data from SPR, ITC, and MST. Adhering to this level of rigor ensures that the progression of drug candidates is based on a foundation of accurate, reproducible, and thoroughly validated binding data.

References

  • Renaud, J. P., et al. (2018). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PMC. [Link]

  • ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. [Link]

  • Creative Biostructure. MagHelix™ Microscale Thermophoresis (MST). [Link]

  • Reaction Biology. MST Assay Service for Drug Discovery. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • ResearchGate. Effective methods of estimating ligand binding affinity to a protein active site?. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PubMed. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • NanoTemper Technologies. MicroScale Thermophoresis. [Link]

  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Progress in Chemical and Biochemical Research. [Link]

  • PubMed. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. [Link]

  • PubMed. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]

  • MDPI. Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. [Link]

  • Cytiva. What is surface plasmon resonance (SPR)?. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

  • PubMed. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]

  • Aptamers. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. [Link]

  • ACS Publications. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Indole: The molecule of diverse pharmacological activities. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump. [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry. [Link]

  • ACS Publications. (2026). More Accurate Binding Affinity Prediction Using Protein Homology and Ligand-Based Transfer Learning. [Link]

  • PubMed. How to measure and evaluate binding affinities. [Link]

  • IntechOpen. (2019). Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. [Link]

  • Oxford Academic. (2024). DeepRSMA: a cross-fusion-based deep learning method for RNA–small molecule binding affinity prediction. [Link]

  • PubMed. Molecular modeling and docking of small molecule inhibitors against NEK2. [Link]

  • PubMed. Docking-based identification of small-molecule binding sites at protein-protein interfaces. [Link]

  • Reddit. (2026). How to properly compare receptor binding affinities?. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • PubMed. Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. [Link]

  • Nature Machine Intelligence. A generalizable deep learning framework for structure-based protein–ligand affinity ranking. [Link]

  • PubMed. Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning. [Link]

  • Scitegrity. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate — Chemical Substance Information. [Link]

  • Biochemexperts. ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. [Link]

  • PubMed. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]

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Comparative

A Comparative Benchmarking Guide to Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and Standard Indole Derivatives

This guide provides a comprehensive technical comparison of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate against standard indole derivatives. Designed for researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate against standard indole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, spectroscopic signatures, and potential biological activities of these compounds, supported by established experimental protocols and relevant data from authoritative sources.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design.[3][4] This guide focuses on a specific halogenated derivative, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, and benchmarks its characteristics against well-established indole derivatives to provide a predictive assessment of its potential.

Part 1: Physicochemical and Spectroscopic Characterization

A fundamental aspect of characterizing any novel compound is the thorough analysis of its physicochemical and spectroscopic properties. These data not only confirm the identity and purity of the substance but also provide insights into its potential behavior in biological systems.

Physicochemical Properties: A Comparative Analysis

The introduction of halogen atoms to the indole ring can significantly influence its physicochemical properties, such as melting point, lipophilicity, and electronic distribution. These modifications can, in turn, affect the compound's solubility, membrane permeability, and binding affinity to biological targets.

Below is a comparative table of the physicochemical properties of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and its close analogues.

PropertyEthyl 5-chloro-6-fluoro-1H-indole-2-carboxylateEthyl 5-chloro-1H-indole-2-carboxylateEthyl 6-fluoro-1H-indole-2-carboxylateEthyl 5-bromo-1H-indole-2-carboxylate
Molecular Formula C₁₁H₉ClFNO₂C₁₁H₁₀ClNO₂[5]C₁₁H₁₀FNO₂C₁₁H₁₀BrNO₂
Molecular Weight 241.64 g/mol [6]223.66 g/mol 207.20 g/mol [7]268.11 g/mol
Melting Point (°C) Data not available166-168150163-167
Appearance Predicted: Crystalline solidYellowish to light brown crystalline powder[4]White to Yellow to Orange powder to crystalPowder
Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular framework and functional groups.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants of the protons and carbons in the indole ring are sensitive to the electronic effects of substituents.[8]

  • ¹H NMR: The proton NMR spectrum of an indole derivative typically shows distinct signals for the N-H proton (usually a broad singlet), the protons on the pyrrole ring, and the protons on the benzene ring. Halogen substitution influences the chemical shifts of adjacent protons. For instance, in 5-chloro-indole derivatives, the H4 proton is deshielded and appears at a lower field.[8]

  • ¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The carbon atom attached to a halogen will exhibit a characteristic chemical shift. For example, in 5-chloro-indole derivatives, the C5 carbon resonates around 125 ppm.[8]

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole-2-carboxylate would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the ester group, and C-X stretches for the halogen substituents.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

Experimental Protocol: Spectroscopic Analysis of Indole Derivatives

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • IR: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

    • MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • IR: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[9]

    • MS: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration in NMR spectra.

    • Identify characteristic absorption bands in the IR spectrum.

    • Determine the molecular ion peak and fragmentation pattern in the mass spectrum.

Part 2: Benchmarking Biological Activity

Halogenated indole derivatives have garnered significant interest in drug discovery due to their potential to exhibit a range of biological activities, including anticancer properties through the inhibition of protein kinases.[10][11]

Kinase Inhibition: A Key Target in Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Indole-based compounds have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology.[13][14][15] The addition of halogens to the indole scaffold can enhance binding affinity and selectivity for the target kinase.[16]

Workflow for Assessing Kinase Inhibitory Activity

Caption: A generalized workflow for evaluating the kinase inhibitory potential of a compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human VEGFR-2 kinase to the desired concentration in the kinase buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound (Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate) and a known inhibitor (e.g., Sorafenib) in DMSO, followed by dilution in the kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add the test compound or control.

    • Add the diluted kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer Activity: Cell-Based Assays

To assess the therapeutic potential of a compound, it is crucial to evaluate its effect on cancer cells. Cell-based assays provide a more physiologically relevant context to determine a compound's cytotoxicity and its mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, HT29, A549, MDA-MB-435) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for Cell-Based Anticancer Drug Screening

Caption: A typical workflow for evaluating the anticancer properties of a compound in vitro.

Part 3: Discussion and Future Directions

The benchmarking of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate against its mono-halogenated and non-halogenated counterparts provides a framework for predicting its properties and potential biological activity. The presence of both chlorine and fluorine atoms on the benzene ring is expected to significantly modulate the electronic properties of the indole scaffold. The high electronegativity of fluorine can influence the acidity of the N-H proton and the electron density of the aromatic system, potentially impacting protein-ligand interactions.

Based on the structure-activity relationships of similar halogenated indole derivatives reported in the literature, it is plausible to hypothesize that Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate could exhibit potent kinase inhibitory activity. The specific substitution pattern may confer selectivity for certain kinases, a critical aspect in the development of targeted cancer therapies.

Further experimental validation is imperative to confirm these predictions. The detailed protocols provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel indole derivatives. Future studies should focus on synthesizing Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, fully characterizing its physicochemical and spectroscopic properties, and evaluating its biological activity against a panel of cancer-relevant kinases and cell lines. Such investigations will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

  • Efficient Synthesis and Biological Activity of Novel Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (URL: [Link])

  • Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem. (URL: [Link])

  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. - ResearchGate. (URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (URL: [Link])

  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. (URL: [Link])

  • Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. (URL: [Link])

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (URL: [Link])

  • Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate — Chemical Substance Information. (URL: [Link])

  • Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. (URL: [Link])

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate | Organic Process Research & Development. (URL: [Link])

  • ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | C11H9ClFNO2 - PubChem. (URL: [Link])

  • Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate — Chemical Substance Information. (URL: [Link])

  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES - JETIR.org. (URL: [Link])

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (URL: [Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • ethyl 5-fluoro-1H-indole-2-carboxylate | C11H10FNO2 | CID 2727899 - PubChem. (URL: [Link])

  • Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. (URL: [Link])

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

  • Anticancer and antituberculosis effects of 5-fluoro- 1H-indole-2,3-dione 3-thiosemicarbazones. (URL: [Link])

  • Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. (URL: [Link])

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. (URL: [Link])

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (URL: [Link])

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (URL: [Link])

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (URL: [Link])

  • INFRARED REFERENCE SPECTRA. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate proper disposal procedures

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized, dual-halogenated building block frequently utilized as a key intermediate in the synthesis of non-nucleoside reverse transcripta...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 473257-60-2) is a highly specialized, dual-halogenated building block frequently utilized as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapies[1].

While invaluable to drug development, the presence of both chlorine and fluorine atoms on the indole aromatic ring presents unique environmental and toxicological challenges. Halogenated organic compounds are notorious for their environmental persistence and potential to bioaccumulate in aquatic sediments[2]. Improper disposal not only poses severe ecological risks but also violates EPA/RCRA hazardous waste regulations.

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, step-by-step operational guide to ensure the safe handling, spill response, and compliant disposal of this compound.

Physicochemical & Hazard Profile

Before handling the material, personnel must understand its quantitative properties and hazard classifications to ensure appropriate engineering controls and Personal Protective Equipment (PPE) are utilized.

Property / ClassificationValue / Description
Chemical Name Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
CAS Number 473257-60-2
Molecular Weight 241.65 g/mol
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[3]
Waste Stream Category Halogenated Organic Waste (EPA RCRA Regulated)

Mechanistic Rationale for Specialized Disposal

Why can't halogenated indoles be disposed of in standard organic waste streams? The causality behind our strict segregation protocols relies on high-temperature combustion chemistry:

  • Prevention of Dioxin/Furan Formation: Combustion of chlorinated and fluorinated aromatics at standard incinerator temperatures (<800°C) catalyzes the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Acid Gas Generation: Complete combustion of this compound yields hydrofluoric acid (HF) and hydrochloric acid (HCl) gases. These require specialized alkaline wet scrubbers at the incineration facility to neutralize the exhaust.

  • Caloric Value Reduction: Halogens act as flame retardants, lowering the BTU (caloric) value of the waste stream. Segregation is required so disposal vendors can blend the waste with high-BTU fuels to maintain the >1000°C temperatures necessary for complete molecular destruction.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of a powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation risks (H332, H335).

  • Step 1: Isolation & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, tight-fitting safety goggles, a flame-resistant lab coat, and an N95/P100 particulate respirator.

  • Step 2: Wet Containment (Causality): Lightly cover the solid spill with damp sand or a commercial chemical absorbent. Reasoning: Dampening the powder prevents aerosolization and dust cloud formation, directly mitigating inhalation hazards.

  • Step 3: Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid static discharge. Place the material into a compatible, sealable hazardous waste container (e.g., HDPE bucket).

  • Step 4: Chemical Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any trace acidic degradation products, followed by a distilled water rinse. Collect all wash liquids into a designated halogenated aqueous waste carboy.

  • Step 5: Self-Validation System: After the final water wash, test the surface moisture of the spill area using universal pH indicator paper. A neutral reading (pH 6.5–7.5) validates the complete removal of acidic halogenated residues and alkaline cleaning agents.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

Strict adherence to RCRA guidelines is mandatory. Never mix this compound with non-halogenated solvents, as doing so drastically increases disposal costs and the risk of incomplete combustion.

  • Step 1: Segregation: Place all unreacted material, contaminated consumables (e.g., pipette tips, weighing paper), and reaction byproducts into a designated "Halogenated Organic Waste" container.

  • Step 2: Labeling: Clearly label the container with "Hazardous Waste - Halogenated Organics". Explicitly list the chemical name and indicate the presence of both Fluorine and Chlorine .

  • Step 3: Secondary Containment: Store the primary waste container in a secondary containment bin made of chemically resistant material (e.g., HDPE) to capture potential leaks. Store in a well-ventilated waste accumulation area for no longer than 90 days.

  • Step 4: Vendor Handoff: Coordinate with an EPA-certified hazardous waste disposal vendor. Ensure the waste profile specifies the halogenated nature of the indole ring.

  • Step 5: Self-Validation System: Weigh the waste container before and after adding the chemical waste. Cross-reference the added mass with your experimental yield deficit/mass balance. A matching mass confirms that 100% of the generated hazardous waste has been successfully captured in the waste stream.

Workflow Visualization

The following diagram illustrates the critical pathway for the compliant segregation and destruction of halogenated indole waste.

HalogenatedWasteDisposal Node1 Generation of Halogenated Indole Waste Node2 Segregate into Halogenated Waste Stream Node1->Node2 Node3 Label: Hazardous Waste (Contains F, Cl) Node2->Node3 Node4 Store in Secondary Containment (<90 Days) Node3->Node4 Node5 EPA-Approved High-Temp Incineration (>1000°C) Node4->Node5 Transport via Certified Vendor Node6 Alkaline Scrubbing of HF/HCl Gases Node5->Node6 Exhaust Gas Treatment

Halogenated indole waste segregation and high-temperature incineration workflow.

References

  • CAS 473257-60-2 | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 1067658-29-0 | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | Fluorinated Building Blocks Source: ambeed.com URL:3

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate Source: researchgate.net URL:1

  • Untargeted Screening and Distribution of Organo-Iodine Compounds in Sediments from Lake Michigan and the Arctic Ocean | Environmental Science & Technology Source: acs.org URL:2

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